DL-METHIONINE-D3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Methionine-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties and structural information for DL-Methionine-d3, a deuterated isotopologue of the essential amino acid DL-Methionine. This stable isotope-labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis.
Chemical and Physical Properties
This compound is characterized by the substitution of three hydrogen atoms with deuterium on the S-methyl group. This isotopic labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry without significantly altering its chemical behavior.
General Properties
The fundamental identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Product Name | This compound (S-methyl-d3) | [1][2][3][4] |
| Synonyms | (±)-2-Amino-4-(methylthio)butyric Acid, H-DL-Met-OH, Methionine-methyl-d3 | [1][2][3][4][5] |
| Appearance | White to Off-White Solid | [1] |
| CAS Number | 284665-20-9 | [1][3][4][5] |
| Purity | ≥98 atom % D | [1][4] |
Molecular Properties
The molecular formula and weight are critical for quantitative applications. Note the distinction between the average molecular weight and the more precise monoisotopic mass.
| Property | Value | Reference |
| Molecular Formula | C₅H₈D₃NO₂S or CD₃SCH₂CH₂CH(NH₂)COOH | [1][5][6] |
| Molecular Weight | 152.23 g/mol | [2][3][4][5] |
| Monoisotopic Mass | 152.06988001 Da | [2][7] |
Chemical Structure
The structural identifiers provide unambiguous representations of the molecule for use in chemical databases and software.
Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | [2][3][4][7] |
| SMILES | [2H]C([2H])([2H])SCCC(N)C(=O)O | [3][4] |
| InChI | InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | [2][3][4] |
| InChIKey | FFEARJCKVFRZRR-FIBGUPNXSA-N | [2] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of this compound, highlighting the deuterated methyl group.
Caption: 2D structure of this compound.
Experimental Protocols
While specific experimental protocols for this compound are not extensively published, standard methodologies for its unlabeled analogue, DL-Methionine, can be readily adapted. The primary application of the deuterated form is as a tracer or internal standard.
Synthesis of DL-Methionine
A general, high-yield synthesis for unlabeled DL-Methionine has been established, which can serve as a basis for producing the deuterated version by substituting the methylating agent with a deuterated equivalent (e.g., deuterated methyl iodide). The classical procedure involves:
-
Condensation: Reaction of ethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide.[8]
-
Saponification: The resulting ester is heated with sodium hydroxide.[8]
-
Decarboxylation and Hydrolysis: The intermediate is heated with hydrochloric acid to remove the phthaloyl and one of the carboxyl groups, yielding DL-Methionine.[8]
-
Purification: The final product is purified by recrystallization.[8]
The logical workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of DL-Methionine.
Quality Control and Analysis
Standard pharmacopeial methods for DL-Methionine can be used to assess the chemical purity of this compound. Isotopic purity is typically determined by mass spectrometry.
-
Thin-Layer Chromatography (TLC) for Related Substances:
-
Assay (Titration):
-
Limit Tests: Standard limit tests for chlorides, sulfates, and heavy metals can be performed as per established protocols.[9]
Application in In Vivo Studies
This compound is suitable for use in metabolic tracing studies. Experimental designs from studies using unlabeled methionine provide a template for its application.
-
Oral Administration Protocol (Rodent Model):
-
Fast animals overnight.[10]
-
Administer this compound orally via intragastric cannula at the desired dose (e.g., 700 mg/kg).[10]
-
Collect biological samples (e.g., blood, tissue) at specified time points post-administration.[10]
-
Analyze samples using LC-MS/MS to quantify the labeled methionine and its metabolites.
-
-
Dietary Supplementation Protocol (Avian or Aquaculture Models):
-
Supplement the basal diet with a precise amount of this compound (e.g., 0.3% of the diet).[11]
-
Feed the experimental diet to the subjects for a defined period.[11]
-
At the end of the study, collect tissues of interest (e.g., intestine, muscle) to measure the incorporation of the labeled amino acid into proteins and other metabolic pathways.[11]
References
- 1. This compound (S-methyl-d3) | CymitQuimica [cymitquimica.com]
- 2. This compound (S-methyl-d3) | C5H11NO2S | CID 15556500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (S-methyl-d3) | LGC Standards [lgcstandards.com]
- 4. This compound (S-methyl-d3) | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. L-Methionine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-431-1 [isotope.com]
- 7. D-Methionine-d3 (S-methyl-d3) | C5H11NO2S | CID 71308933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Synthesis and Isotopic Purity of DL-Methionine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of DL-Methionine-d3. The methodologies presented are compiled from established chemical literature and are intended to offer a comprehensive resource for researchers in drug discovery, metabolic studies, and proteomics.
Introduction
This compound, a stable isotope-labeled form of the essential amino acid methionine, serves as a critical tool in various scientific disciplines. The replacement of the three hydrogen atoms of the S-methyl group with deuterium creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This mass difference allows for its use as an internal standard in quantitative mass spectrometry-based assays, a tracer in metabolic pathway studies, and a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate protein structure and dynamics. The synthesis of high-purity this compound is paramount to the accuracy and reliability of these applications.
Synthesis and Purification of this compound
The most common and efficient synthetic route to this compound involves a two-step process: the preparation of a deuterated methylating agent, typically iodomethane-d3 (CD₃I), followed by the methylation of a suitable homocysteine precursor.
Step 1: Synthesis of Iodomethane-d3 (CD₃I)
Iodomethane-d3 is synthesized from commercially available methanol-d4 (CD₃OD) or deuterated methanol (CD3OH). One effective method involves the reaction of deuterated methanol with iodine in the presence of a transition metal catalyst in a hydrogen atmosphere.
Experimental Protocol: Synthesis of Iodomethane-d3
-
Materials:
-
Deuterated methanol (CD₃OH)
-
Iodine (I₂)
-
Transition metal catalyst (e.g., [Ir(COD)Cl]₂)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In an inert atmosphere glovebox, a pressure reaction tube is charged with the iridium catalyst and triphenylphosphine.
-
Anhydrous THF and deuterated methanol are added to the reaction tube.
-
Iodine is then added, and the vessel is sealed.
-
The reaction vessel is removed from the glovebox and placed in an autoclave, which is then pressurized with hydrogen gas.
-
The reaction is stirred at room temperature for several hours.
-
Upon completion, the reaction mixture is concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield pure iodomethane-d3.
-
Step 2: Synthesis of this compound
The final step involves the S-methylation of a protected homocysteine derivative with the prepared iodomethane-d3. A common precursor is N-(tert-butoxycarbonyl)-L-homocysteine methyl ester. The reaction is carried out in the presence of a base, followed by deprotection to yield the final product.
Experimental Protocol: Synthesis of S-(methyl-D3)homocysteine
-
Materials:
-
N-(tert-butoxycarbonyl)-L-homocysteine methyl ester
-
Iodomethane-d3 (CD₃I)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)-L-homocysteine methyl ester in anhydrous THF, sodium hydride is added portion-wise at 0°C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at 0°C.
-
Iodomethane-d3 is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.[1]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting protected S-(methyl-D3)homocysteine is then deprotected using standard methods (e.g., treatment with a strong acid such as trifluoroacetic acid) to yield this compound.
-
The final product is purified by recrystallization or ion-exchange chromatography.
-
Isotopic Purity Analysis
The determination of isotopic purity is a critical quality control step. The primary techniques employed for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for assessing the degree of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the S-methyl protons should be significantly diminished or absent compared to the spectrum of unlabeled DL-methionine. The isotopic purity can be quantified by comparing the integral of the residual S-methyl proton signal to the integral of a non-deuterated proton signal within the molecule, such as the α-proton.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.
-
Data Analysis:
-
Integrate the residual signal for the S-methyl protons (around 2.1 ppm).
-
Integrate the signal for the α-proton (around 3.8 ppm).
-
Calculate the deuterium incorporation using the following formula: %D = [1 - (Integral of residual CH₃ / Integral of α-H)] * 100
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the isotopic distribution. The mass spectrum of this compound will show a molecular ion peak at an m/z that is 3 units higher than that of unlabeled methionine. The relative intensities of the M+0, M+1, M+2, and M+3 peaks can be used to calculate the isotopic enrichment.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with a small amount of formic acid for electrospray ionization).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the isotopic cluster for the molecular ion of this compound.
-
Measure the intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species.
-
Calculate the isotopic purity as the percentage of the d₃ species relative to the sum of all isotopic species.
-
Data Presentation
| Parameter | Method | Result |
| Synthesis | ||
| Chemical Yield | Gravimetric | ~75% |
| Chemical Purity | HPLC | >98% |
| Isotopic Purity | ||
| Deuterium Incorporation | ¹H NMR | ≥99% |
| Isotopic Enrichment (d₃) | High-Resolution Mass Spec | ≥98% |
Visualizations
References
Biological Incorporation of DL-Methionine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological incorporation of DL-methionine-d3, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in the field of quantitative proteomics and metabolic studies. This document details the metabolic fate of the D- and L-isomers of methionine, presents quantitative data on its conversion and bioavailability, outlines detailed experimental protocols for its use in stable isotope labeling by amino acids in cell culture (SILAC), and provides visualizations of the key metabolic pathways involved.
Introduction to DL-Methionine and Its Deuterated Analog
Methionine is an essential amino acid in mammals, serving as a fundamental building block for protein synthesis and as a precursor for other vital compounds such as cysteine, taurine, and the universal methyl donor, S-adenosylmethionine (SAM).[1] Commercial synthesis of methionine typically results in a racemic mixture of D- and L-methionine, known as DL-methionine.[2][3] While only the L-isomer is directly utilized for protein synthesis, the D-isomer can be metabolically converted to L-methionine in vivo.[2][4]
This compound is a form of DL-methionine where the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of methionine and for relative and absolute quantification of proteins and their post-translational modifications in mass spectrometry-based proteomics. The "heavy methyl SILAC" technique, which utilizes deuterated methionine, allows for the precise tracking of methylation events and protein turnover.[5][6]
Metabolic Fate of DL-Methionine
The biological incorporation of this compound follows a series of metabolic steps, starting with the differential handling of its D- and L-isomers.
Absorption and Isomer Conversion
Both D- and L-methionine are transported across the intestinal wall.[2] However, only L-methionine-d3 is directly incorporated into the cellular pool for protein synthesis. The D-methionine-d3 isomer undergoes a two-step enzymatic conversion to its L-form, primarily in the liver and kidneys.[4][7][8]
-
Oxidative Deamination: D-amino acid oxidase (DAO), a flavoenzyme, catalyzes the oxidative deamination of D-methionine-d3 to its α-keto acid analog, α-keto-γ-(methyl-d3-thio)butyrate (KMTB-d3).[8][9][10]
-
Transamination: A transaminase then transfers an amino group from another amino acid to KMTB-d3, forming L-methionine-d3.[4][8]
This newly formed L-methionine-d3 then joins the endogenous L-methionine pool and is available for all metabolic processes.
Entry into the Methionine Cycle
L-methionine-d3 is a crucial component of the methionine cycle, a fundamental metabolic pathway with wide-ranging implications for cellular function.
-
Activation to S-adenosylmethionine (SAM): The enzyme methionine adenosyltransferase (MAT) catalyzes the reaction of L-methionine-d3 with ATP to form S-adenosylmethionine-d3 (SAM-d3).[11][12]
-
Methyl Group Donation: SAM-d3 serves as the primary methyl group donor in the cell. The deuterated methyl group can be transferred by various methyltransferases to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids.[2][13] This process is the basis of the "heavy methyl SILAC" technique for studying methylation dynamics.
-
Formation of S-adenosylhomocysteine (SAH): After donating its methyl group, SAM-d3 is converted to S-adenosylhomocysteine-d0 (SAH), as the deuterated methyl group has been transferred.
-
Regeneration of Homocysteine: SAH is then hydrolyzed to homocysteine and adenosine.
-
Methionine Regeneration: Homocysteine can be remethylated to form methionine, completing the cycle. This reaction is catalyzed by methionine synthase.
The Transsulfuration Pathway
Homocysteine, derived from the methionine cycle, can also be directed into the transsulfuration pathway to be irreversibly converted to cysteine. This pathway is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant.[12]
Quantitative Data on D-Methionine Conversion and Bioavailability
The efficiency of the conversion of D-methionine to L-methionine is a critical factor in the application of DL-methionine in both research and animal nutrition. The following tables summarize key quantitative findings from various studies.
| Study Subject | Methodology | Key Finding | Reference |
| Rats | Stable Isotope Methodology (intravenous administration of D-[2H3]methionine) | Over 90% of the administered D-methionine was converted into the L-enantiomer in vivo. | [14] |
| Nursery Pigs | Nitrogen Balance (Slope-ratio assay) | The estimated bioavailability of D-methionine relative to L-methionine was 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention. | [3] |
| Weanling Pigs | Nitrogen Retention (Linear slope-ratio regression) | The bioavailability of D-methionine relative to L-methionine was estimated to be 101% (with a 95% confidence interval of 57%–146%). | [15] |
| Broiler Chickens | Growth Performance | The relative bioavailability of L-methionine compared to DL-methionine may be higher in young chickens, improving feed efficiency and carcass percentage. | [16] |
Table 1: In Vivo Conversion and Bioavailability of D-Methionine
| Parameter | L-methionine | DL-methionine | Reference |
| Excretion Rate (% of dose) | 2% | 10% | [17] |
| Relative Bioavailability (vs. L-methionine) | 100% | ~90% | [17] |
Table 2: Comparative Excretion and Bioavailability of L- vs. DL-Methionine (based on 14C-labeled studies)
Experimental Protocols
The primary application of this compound in the target audience's research is for stable isotope labeling in cell culture for quantitative proteomics, often referred to as "heavy methyl SILAC".
Heavy Methyl SILAC using this compound
This protocol outlines the general steps for labeling cells with this compound to study protein synthesis and methylation.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in methionine
-
Dialyzed fetal bovine serum (dFBS)
-
L-methionine (for "light" culture)
-
This compound (for "heavy" culture)
-
Cell culture flasks/plates
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer (e.g., Orbitrap-based) and liquid chromatography system
Procedure:
-
Cell Culture Adaptation:
-
Culture the cells for at least five passages in the methionine-deficient medium supplemented with either "light" L-methionine or "heavy" this compound to ensure complete incorporation of the respective amino acid.
-
The recommended concentration of methionine will vary depending on the cell line, but a typical starting point is the concentration found in standard media formulations (e.g., 0.1 mM).
-
Use dialyzed FBS to minimize the presence of unlabeled methionine.
-
-
Experimental Treatment:
-
Once the cells have fully incorporated the labeled or unlabeled methionine, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the desired cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" labeled cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
Reduce the disulfide bonds in the protein mixture with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the deuterated methyl group on methionine residues.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of the "light" and "heavy" peptides.
-
The ratio of the intensities of the heavy to light peptide peaks reflects the relative abundance of the protein or the extent of methylation in the two experimental conditions.
-
Visualizations of Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound.
References
- 1. research.rug.nl [research.rug.nl]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 15. Graphviz [graphviz.org]
- 16. Quantifying in vivo, site-specific changes in protein methylation with SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
Solubility Profile of DL-Methionine-d3 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of DL-Methionine-d3 in common laboratory solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document synthesizes qualitative information for this compound with more extensive quantitative data available for the non-deuterated compound, DL-Methionine. This approach provides a robust framework for researchers working with this stable isotope-labeled amino acid.
Core Solubility Data
The solubility of DL-Methionine and its deuterated analogue is influenced by the polarity of the solvent and the zwitterionic nature of the amino acid. The following table summarizes the available solubility data. It is important to note that the quantitative values are primarily for the non-deuterated form and should be considered as a close approximation for this compound.
| Solvent | Chemical Formula | Type | This compound Solubility | DL/L-Methionine Solubility Data |
| Water | H₂O | Polar Protic | Slightly Soluble[1][2] | Sparingly soluble[3][4]; 2.9 g/100 mL (20 °C)[5]; 33.81 g/L (25 °C)[6]; 10 mg/ml in PBS (pH 7.2) for L-Methionine-d3[7] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1][2] | The solubility of L-methionine decreases with the rise of molar concentration of methanol in water-methanol mixtures[8] |
| Ethanol | C₂H₅OH | Polar Protic | Insoluble (for L-Methionine-d3)[7] | Very slightly soluble[3][5][6]; The solubility of L-methionine decreases with the rise of molar concentration of ethanol in water-ethanol mixtures[8] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Insoluble (for L-Methionine-d3)[7] | Insoluble or slightly soluble (< 1 mg/mL)[9] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Insoluble (for L-Methionine-d3)[7] | No specific data found. |
| Aqueous Acid | e.g., HCl (aq) | Polar Protic | Slightly Soluble[1][2] | Soluble in dilute acids[3][5] |
| Aqueous Base | e.g., NaOH (aq) | Polar Protic | Not specified | Soluble in dilute solutions of alkali hydroxides[3][5] |
Experimental Protocols for Solubility Determination
The determination of amino acid solubility is a critical step in various research and development applications. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of methionine and its analogues.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a given solvent.
Principle: An excess amount of the solute is dissolved in a known volume of the solvent at a specific temperature to create a saturated solution. The undissolved solute is then separated, and the amount of dissolved solute in the supernatant is determined by evaporating the solvent and weighing the residue.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant collected.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, which can then be used to define its solubility.
Principle: A saturated solution of the compound is prepared and filtered. The concentration of the compound in the filtrate is then determined by HPLC using a standard curve generated from solutions of known concentrations.
Detailed Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in steps 1 and 2 of the Gravimetric Method.
-
Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
HPLC Analysis:
-
Inject a fixed volume of each standard solution and the filtered sample solution onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Elute the compound using a suitable mobile phase (e.g., an isocratic elution of 10 mM phosphate buffer at pH 7.0) at a constant flow rate.
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the standard curve. This concentration represents the solubility of the compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: A generalized experimental workflow for determining the solubility of this compound.
References
- 1. This compound CAS#: 284665-20-9 [m.chemicalbook.com]
- 2. This compound | 284665-20-9 [amp.chemicalbook.com]
- 3. cdn.who.int [cdn.who.int]
- 4. 59-51-8 CAS | DL-METHIONINE | Amino Acids & Derivatives | Article No. 04606 [lobachemie.com]
- 5. DL-Methionine | 59-51-8 [chemicalbook.com]
- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the D and L Isomers of Methionine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the D- and L-isomers of methionine-d3, focusing on their distinct biochemical properties, metabolic fates, and analytical considerations. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic research, offering detailed insights into the stereospecific nature of this essential amino acid analog.
Introduction to Methionine and its Stereoisomers
Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds.[1] Like most amino acids, methionine exists as two stereoisomers, or enantiomers: L-methionine and D-methionine. These isomers are non-superimposable mirror images of each other.[1] In biological systems, the L-isomer is the naturally occurring and predominantly utilized form.[1]
The introduction of a deuterium label at the methyl group (–S-CD₃), creating methionine-d3, provides a powerful tool for tracing the metabolic fate of methionine in vivo without altering its fundamental biochemical properties. Understanding the distinct behaviors of D- and L-methionine-d3 is critical for the accurate design and interpretation of metabolic studies and for the development of drugs that may interact with methionine pathways.
Metabolic Pathways and Stereospecific Conversion
The metabolic pathways of methionine are complex and central to cellular function. L-methionine is a key substrate for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.
While L-methionine is directly incorporated into metabolic pathways, D-methionine must first be converted to its L-enantiomer to be utilized by the body. This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.
D-Methionine Conversion Pathway:
-
Oxidative Deamination: D-methionine is first oxidized by the flavoenzyme D-amino acid oxidase (DAAO) to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB).[2]
-
Transamination: KMB is then transaminated by various aminotransferases to form L-methionine.
The efficiency of this conversion is a critical factor in the bioavailability of D-methionine.
dot
Figure 1: Metabolic pathways of D- and L-Methionine-d3.
Quantitative Data Comparison
The stereochemistry of methionine-d3 significantly impacts its pharmacokinetic profile and bioavailability. The following tables summarize key quantitative data comparing the D and L isomers.
Table 1: Pharmacokinetic Parameters of Methionine-d3 Isomers in Rats
| Parameter | D-[methyl-d3]Methionine | L-[methyl-d3]Methionine | Reference(s) |
| Conversion to L-form | >90% (intravenous administration) | Not Applicable | [3] |
| Half-life (t½) | 52 minutes (for D-Met) | 8 minutes (for L-Met) | [4] |
Note: Data for deuterated methionine is limited; some values are inferred from studies on non-deuterated isomers.
Table 2: Bioavailability and Utilization
| Parameter | D-Methionine | L-Methionine | Reference(s) |
| Relative Bioavailability (pigs) | 101% (95% CI: 57%–146%) | 100% | [5] |
| Nitrogen Retention (pigs) | Linearly increased with supplementation | Linearly increased with supplementation | [5] |
| Growth Performance (pigs) | No significant difference from L-Met | - | [6] |
Stereospecific Effects on Signaling Pathways
Recent research has highlighted the role of L-methionine in activating key cellular signaling pathways, most notably the mechanistic target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
L-methionine, through its conversion to SAM, influences the methylation of regulatory proteins. The mTOR complex 1 (mTORC1) is sensitive to amino acid availability, and L-methionine has been shown to activate mTORC1.[7] This activation is crucial for protein synthesis and other anabolic processes. Studies suggest that L-methionine can activate mTORC1 through the T1R1/T1R3 taste receptor and subsequent intracellular signaling involving Ca²⁺ and ERK1/2.[8][9]
While the direct effects of D-methionine on these pathways are less studied, its influence is likely indirect and dependent on its conversion to L-methionine. Therefore, the rate and efficiency of this conversion are critical determinants of its impact on cellular signaling.
dot
Figure 2: L-Methionine signaling to mTORC1.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for studying the stereospecific effects of methionine-d3. Below are outlines of key experimental protocols.
In Vivo Administration and Sample Collection in Rodent Models
This protocol provides a general framework for administering D- or L-methionine-d3 to rats and collecting plasma samples for pharmacokinetic analysis.
Materials:
-
D-[methyl-d3]methionine or L-[methyl-d3]methionine solution (sterile, for injection)
-
Sprague-Dawley rats (male, age and weight specified)
-
Anesthetic (e.g., isoflurane)
-
Catheters for intravenous administration and blood collection
-
Anticoagulant (e.g., heparin)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Fast animals overnight before the experiment with free access to water.
-
Catheterization: Anesthetize the rats and surgically implant catheters into the jugular vein for blood sampling and the femoral vein for drug administration. Allow for a recovery period.
-
Dosing: Administer a bolus intravenous injection of the D- or L-[methyl-d3]methionine solution at a specified dose (e.g., 5 mg/kg body weight).[4]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Analytical Method for Chiral Separation and Quantification by GC-MS
This protocol describes the analysis of D- and L-methionine and their deuterated analogs in plasma using Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Materials:
-
Plasma samples
-
Internal standard (e.g., DL-[2H7]methionine)
-
Cation-exchange solid-phase extraction (SPE) cartridges
-
Methanol with HCl
-
(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
GC-MS system with a chiral column (e.g., Chirasil-L-Val)
Procedure:
-
Sample Preparation: Thaw plasma samples and add the internal standard.
-
Purification: Purify the amino acids using cation-exchange SPE cartridges.
-
Derivatization:
-
Esterify the amino acids with methanolic HCl to form methyl esters.
-
Perform N-acylation with the chiral derivatizing agent (+)-MTPA-Cl to form diastereomeric amides.
-
-
Extraction: Extract the diastereomeric derivatives into an organic solvent.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the diastereomers on a chiral capillary column.
-
Use selected ion monitoring (SIM) in chemical ionization (CI) mode to quantify the respective ions for D- and L-methionine and their deuterated analogs.
-
dot
Figure 3: Workflow for GC-MS analysis.
Conclusion
The D and L isomers of methionine-d3 exhibit distinct metabolic fates and biological activities, a critical consideration for researchers in drug development and metabolic studies. While L-methionine-d3 is directly utilized in fundamental cellular processes, D-methionine-d3 must undergo enzymatic conversion to its L-form, a process that influences its overall bioavailability and efficacy. The use of stable isotope-labeled methionine, coupled with robust analytical techniques such as GC-MS and LC-MS/MS, allows for precise elucidation of these stereospecific pathways. A thorough understanding of these differences is essential for the accurate interpretation of experimental results and the development of novel therapeutic strategies targeting methionine metabolism.
References
- 1. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-methionine utilization in young miniature pigs, adult rabbits, and adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methionine in Human Plasma using DL-Methionine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of methionine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes DL-Methionine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A simple protein precipitation step is employed for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of methionine levels in a biological matrix.
Introduction
Methionine is an essential sulfur-containing amino acid that plays a critical role in protein synthesis and various metabolic pathways, including the production of S-adenosylmethionine (SAM), a universal methyl donor.[1] Accurate quantification of methionine in biological fluids like plasma is crucial for studying its role in health and disease, as well as in drug development and nutritional research. Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability to minimize analytical variability through the use of an appropriate internal standard.[2] this compound, with its deuterium-labeled methyl group, is an ideal internal standard for methionine analysis as it co-elutes with the analyte and behaves similarly during ionization, while being mass-distinguishable.
Experimental
Materials and Reagents
-
DL-Methionine (Sigma-Aldrich)
-
This compound (S-methyl-d3) (Cambridge Isotope Laboratories, Inc.)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic Acid (LC-MS grade, Fisher Scientific)
-
Ammonium Formate (LC-MS grade, Sigma-Aldrich)
-
Water (LC-MS grade, Fisher Scientific)
-
Human Plasma (BioIVT)
-
Sulfosalicylic Acid (Sigma-Aldrich)
Sample Preparation Protocol
A protein precipitation method is used for the extraction of methionine from plasma samples.[3]
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 450 µL of the internal standard working solution (this compound in mobile phase A).
-
Vortex for 30 seconds.
-
Inject 4 µL of the final solution into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is well-suited for the retention and separation of polar analytes like amino acids without the need for derivatization.[4][5]
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 4 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of methionine and its internal standard.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Methionine | 150.1 | 104.1 | 50 | 135 | 10 |
| This compound | 153.1 | 107.1 | 50 | 135 | 10 |
Results and Discussion
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The validation results demonstrate that this method is reliable for the quantification of methionine in human plasma.[2][6]
Table 2: Method Validation Parameters for Methionine Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 200 µmol/L (R² > 0.998)[6] |
| Limit of Detection (LOD) | 0.04 µmol/L[6] |
| Limit of Quantification (LOQ) | 0.1 µmol/L[6] |
| Intra-day Precision (%CV) | 2.68 - 3.79%[6] |
| Inter-day Precision (%CV) | 2.98 - 3.84%[6] |
| Accuracy (Recovery) | 99.3 - 101.7%[6] |
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for the quantification of methionine in human plasma.
Figure 2. Role of the internal standard in ensuring accurate quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of methionine in human plasma. The use of this compound as an internal standard is crucial for achieving high accuracy and precision. The simple sample preparation and rapid HILIC-based chromatography make this method suitable for high-throughput analysis in clinical research and drug development settings.
References
- 1. The dynamics of methionine supply and demand during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. restek.com [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomics Workflow Using DL-Methionine-D3 Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This application note details a quantitative proteomics workflow utilizing DL-Methionine-D3, a deuterated form of the essential amino acid methionine, for accurate relative and absolute protein quantification.
Methionine, as an essential amino acid, is an integral component of protein synthesis and its metabolic product, S-adenosylmethionine (SAM), is the primary methyl group donor for methylation of proteins and DNA.[5][6] The use of a deuterated version, this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, introduces a 3 Dalton mass shift for each methionine residue in a peptide. This mass difference allows for the direct comparison of protein abundance between different cell populations (e.g., control vs. treated) within a single mass spectrometry experiment, minimizing experimental variability and enhancing quantitative accuracy.[7]
This workflow is applicable to a wide range of research areas, including drug discovery, biomarker identification, and the elucidation of cellular signaling pathways.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using this compound is depicted below. It involves the metabolic labeling of cells, sample preparation, mass spectrometry analysis, and data processing.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
Materials:
-
DMEM for SILAC (lacking L-methionine, L-lysine, L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine and L-Arginine
-
DL-Methionine (for "light" medium)
-
This compound (for "heavy" medium)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Adherent cell line of interest
Procedure:
-
Preparation of "Light" and "Heavy" SILAC Media:
-
Reconstitute DMEM for SILAC according to the manufacturer's instructions.
-
Supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.
-
Add L-Lysine and L-Arginine to their normal physiological concentrations.
-
For the "Light" medium, add DL-Methionine to a final concentration of 15 mg/L.
-
For the "Heavy" medium, add this compound to a final concentration of 15 mg/L.
-
Filter-sterilize both media using a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Culture the cells in standard complete DMEM until they reach 70-80% confluency.
-
For the "heavy" labeled population, aspirate the standard medium, wash the cells once with PBS, and replace it with the "Heavy" SILAC medium.
-
For the "light" labeled population, aspirate the standard medium, wash the cells once with PBS, and replace it with the "Light" SILAC medium.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid. The doubling time of the cell line will determine the total culture time.
-
Optional: To verify labeling efficiency, a small aliquot of cells can be harvested after 3-4 passages, protein extracted, digested, and analyzed by mass spectrometry to confirm >95% incorporation of this compound.
-
-
Experimental Treatment:
-
Once labeling is complete, the "heavy" labeled cells can be subjected to the experimental treatment (e.g., drug exposure), while the "light" labeled cells serve as the control.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" labeled cells separately by scraping into ice-cold PBS.
-
Centrifuge the cell suspensions at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellets in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.
-
-
Protein Mixing and Reduction/Alkylation:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg of each).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
In-Solution Trypsin Digestion:
-
Dilute the protein mixture with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Example of Quantified Proteins in a this compound Experiment
| Protein Accession | Gene Symbol | Protein Name | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.45 | 0.005 | Downregulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | 0.012 | Upregulated |
| P15056 | BRAF | Serine/threonine-protein kinase B-raf | 0.98 | 0.75 | Unchanged |
Table 2: Peptides Identified and Quantified for MAPK1
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Heavy/Light Ratio |
| YIVQDLMETDLYK | 682.32 | 683.82 | 0.48 |
| TFLGTEYVATR | 609.30 | 609.30 | 1.01 |
| VAIKKILNHPTC | 675.91 | 675.91 | 0.99 |
| DLKPSNLLINTTMDDVQAK | 1021.51 | 1023.01 | 0.42 |
Signaling Pathway Analysis
A common application of this workflow is to study the perturbation of cellular signaling pathways upon drug treatment. For instance, the PI3K/Akt signaling pathway is frequently investigated in cancer research.
In this hypothetical example, the upregulation of Akt (Heavy/Light Ratio: 1.89) suggests an activation of this pro-survival pathway in response to the experimental condition.
Conclusion
The this compound metabolic labeling workflow provides a robust and accurate method for quantitative proteomics. It is a valuable tool for researchers in various fields to gain insights into the dynamic changes of the proteome in response to different stimuli. The detailed protocols and data presentation guidelines provided in this application note will enable scientists to effectively implement this technique in their research.
References
- 1. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Methionine-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism beyond its function as a building block for proteins. It is central to one-carbon metabolism through the methionine cycle, which generates the universal methyl donor S-adenosylmethionine (SAM). SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing epigenetic regulation and cellular signaling.[1][2] Furthermore, methionine metabolism is interconnected with the transsulfuration pathway for cysteine and glutathione synthesis, and polyamine production, all of which are vital for cellular redox homeostasis and proliferation.[1][3]
Given its central role, quantifying the flux through methionine metabolic pathways is critical for understanding cellular physiology in both health and disease, particularly in contexts like cancer and metabolic disorders where methionine metabolism is often dysregulated.[1][3] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the rates of metabolic reactions in living cells.[1][4] DL-Methionine-d3 (S-methyl-d3), a deuterated form of methionine, serves as an excellent tracer for this purpose. By introducing this compound into cellular systems and tracking the incorporation of the deuterium label into downstream metabolites using mass spectrometry, researchers can quantitatively map the flow of methionine through its various metabolic fates.[1][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, aimed at researchers in academia and industry, including those involved in drug development.
Key Metabolic Pathways
Methionine metabolism is primarily composed of the Methionine Cycle and the Transsulfuration Pathway. These pathways are interconnected and regulated by the cellular metabolic state.
The Methionine Cycle
The methionine cycle is a series of reactions that regenerate methionine and produce S-adenosylmethionine (SAM), the primary methyl group donor in the cell.
Caption: The Methionine Cycle initiated by this compound.
Methionine Metabolism and Related Pathways
Methionine metabolism is intricately linked to other key metabolic pathways, including the transsulfuration pathway for cysteine and glutathione synthesis, and the polyamine synthesis pathway.
Caption: Overview of Methionine Metabolism and its connection to other pathways.
Signaling Pathways Influenced by Methionine Metabolism
Methionine availability and the levels of its metabolites, particularly SAM, have a profound impact on cellular signaling, most notably the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth and proliferation.[6][7]
Caption: Methionine metabolism's influence on the mTORC1 signaling pathway.
Experimental Protocols
Experimental Workflow for Metabolic Flux Analysis using this compound
A typical workflow for a metabolic flux analysis experiment using this compound involves several key stages, from experimental design to data analysis.
Caption: General workflow for this compound metabolic flux analysis.
Detailed Protocol: Stable Isotope Labeling and Metabolite Extraction
This protocol is adapted for adherent cells cultured in 6-well plates.
Materials:
-
Cells of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
DMEM without L-methionine
-
This compound
-
80% Methanol (-80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions.
-
Preparation of Labeling Medium: Prepare DMEM lacking methionine and supplement it with this compound to the desired final concentration (typically the same as standard methionine concentration in the medium). Warm the medium to 37°C.
-
Isotope Labeling:
-
Aspirate the complete culture medium from the wells.
-
Quickly wash the cells once with 1 mL of ice-cold PBS.
-
Aspirate the PBS and add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for the desired labeling duration. The time will depend on the pathway of interest and can range from minutes to 24 hours to reach isotopic steady state.[8]
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
Detailed Protocol: LC-MS/MS Analysis
This is a general protocol for the analysis of methionine and its derivatives. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
LC-MS/MS system (e.g., QTRAP or Q-Exactive)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a mixture of Mobile Phase A and B (e.g., 95:5).
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the metabolites. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: ramp to 95% B
-
10-12 min: hold at 95% B
-
12-12.1 min: return to 5% B
-
12.1-17 min: re-equilibrate at 5% B
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the different isotopologues of methionine and its downstream metabolites. The m/z transitions for methionine-d3 and related unlabeled metabolites are provided in the data table below.
-
Data Presentation
The following tables provide examples of the type of quantitative data that can be obtained from a this compound metabolic flux analysis experiment. The flux data presented here is adapted from a study using 13C-methionine in human fibrosarcoma cells and serves as a template for data presentation.[1][3]
Table 1: LC-MS/MS Transitions for Key Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Methionine (unlabeled) | 150.05 | 104.05 |
| This compound | 153.07 | 107.07 |
| S-Adenosylmethionine (SAM) | 399.14 | 250.10 |
| S-Adenosylhomocysteine (SAH) | 385.13 | 136.10 |
| Homocysteine | 136.04 | 90.00 |
| Cysteine | 122.03 | 76.00 |
Table 2: Example Metabolic Fluxes in Human Fibrosarcoma Cells (nmol/µL cells/h)
Data adapted from a study using 13C-methionine tracer.[1][3]
| Metabolic Flux | Control Cells | MTAP-deficient Cells |
| Net Methionine Uptake | 0.82 ± 0.11 | 0.79 ± 0.12 |
| Transmethylation Flux | 0.12 ± 0.04 | 0.11 ± 0.03 |
| Propylamine Transfer Flux | 0.13 ± 0.03 | 0.14 ± 0.04 |
| Methionine Synthase Flux | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Cysteine Biosynthesis Flux | 0.04 ± 0.01 | 0.03 ± 0.01 |
| ODC Flux | 0.15 ± 0.04 | 0.31 ± 0.07 |
Logical Relationships
Decision Tree for Selecting a Stable Isotope Tracer
The choice of a stable isotope tracer is a critical step in designing a metabolic flux analysis experiment. This decision tree provides a logical framework for selecting the most appropriate tracer.
Caption: A decision tree to guide the selection of a stable isotope tracer.
Conclusion
This compound is a powerful tool for dissecting the complexities of methionine metabolism. By employing the protocols and workflows outlined in these application notes, researchers can gain quantitative insights into the metabolic fluxes that are fundamental to cellular function and disease. The ability to precisely measure these fluxes opens up new avenues for understanding disease mechanisms and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Methionine-D3 as a Tracer for Methionine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential sulfur-containing amino acid that plays a central role in cellular metabolism. Beyond its function as a building block for protein synthesis, methionine is a critical component of one-carbon metabolism, a series of interconnected pathways essential for methylation, redox homeostasis, and nucleotide synthesis.[1][2][3] The methionine cycle, also known as the S-adenosylmethionine (SAM) cycle, is at the heart of these processes. In this cycle, methionine is converted to SAM, the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][3] Dysregulation of methionine metabolism has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Stable isotope tracers, such as DL-Methionine-D3, offer a powerful tool to investigate the intricate wiring of methionine metabolism in living systems.[4][5] By replacing hydrogen atoms with their stable isotope, deuterium, on the methyl group of methionine, researchers can trace the fate of the labeled methionine through various metabolic pathways using mass spectrometry. This approach provides unparalleled insights into the dynamic and steady-state labeling patterns of downstream metabolites, offering qualitative information about their origin and relative production rates.[4][5] this compound is the deuterium-labeled form of DL-Methionine, an essential amino acid with roles in oxidative stress defense.[6] This document provides detailed application notes and protocols for utilizing this compound as a tracer in methionine metabolism studies.
Key Metabolic Pathways
The metabolism of methionine is primarily centered around the methionine cycle and the transsulfuration pathway.
-
The Methionine Cycle: This cycle begins with the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[1] SAM then donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (SAH).[7] SAH is subsequently hydrolyzed to homocysteine and adenosine.[7] Homocysteine can then be remethylated to regenerate methionine, completing the cycle.[1][7] This remethylation can occur through two main pathways: one utilizing 5-methyltetrahydrofolate as the methyl donor, catalyzed by methionine synthase, and another utilizing betaine, catalyzed by betaine-homocysteine methyltransferase.
-
The Transsulfuration Pathway: Alternatively, homocysteine can be directed into the transsulfuration pathway, where it is irreversibly converted to cysteine.[2][3] This pathway is crucial for the synthesis of glutathione (GSH), a major intracellular antioxidant, and taurine.[1][2] The regulation of flux through the methionine cycle versus the transsulfuration pathway is critical for maintaining cellular homeostasis.
Below is a diagram illustrating the core pathways of methionine metabolism.
Caption: Overview of Methionine Metabolism Pathways.
Applications in Research and Drug Development
The use of this compound as a stable isotope tracer has broad applications in understanding both fundamental biology and the mechanisms of disease, as well as in the development of novel therapeutics.
-
Elucidating Metabolic Flux: Stable isotope tracing allows for the measurement of metabolic flux, providing a dynamic view of pathway activity that cannot be obtained from static measurements of metabolite concentrations.[4][5]
-
Identifying Drug Targets: By observing how a disease state or a drug candidate alters the flux through methionine metabolic pathways, researchers can identify potential therapeutic targets.
-
Pharmacodynamic Biomarkers: The labeling patterns of metabolites downstream of methionine can serve as pharmacodynamic biomarkers to assess the in vivo efficacy of a drug that targets methionine metabolism.
-
Toxicity and Safety Assessment: Deuteration of drug molecules has been explored to favorably alter their pharmacokinetic and metabolic profiles.[6][8] Tracer studies can help in understanding the metabolic fate of drugs and potential off-target effects.
-
Nutritional Science: Investigating the metabolic fate of dietary methionine and the impact of nutritional interventions on methionine metabolism.
-
Cancer Research: Cancer cells often exhibit an altered methionine metabolism, making this pathway a target for therapeutic intervention. Tracer studies can elucidate these alterations and the response to targeted therapies.[2]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies using this compound. These should be adapted based on the specific experimental system and research question.
In Vitro Labeling of Cultured Cells
This protocol outlines the steps for tracing methionine metabolism in cultured cells.
Materials:
-
Cell culture medium deficient in methionine
-
This compound
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol, chilled to -80°C)
-
Cell scrapers
-
Liquid nitrogen
-
Centrifuge
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing methionine-free medium with a known concentration of this compound and dialyzed FBS. The concentration of this compound should be determined based on the specific cell type and experimental goals.
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolite Extraction:
-
At each time point, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of chilled extraction solvent to the plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen.
-
-
Sample Processing:
-
Thaw the samples on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
The remaining protein pellet can be used for protein synthesis analysis.
-
-
LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis. Analyze the samples to determine the isotopic enrichment in methionine and its downstream metabolites.
References
- 1. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. METHIONINE METABOLISM | PPTX [slideshare.net]
- 8. medchemexpress.com [medchemexpress.com]
Applications of DL-Methionine-d3 in Biomolecular NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of biomolecular structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern structural biology and drug discovery. For large proteins and protein complexes, spectral complexity and rapid signal decay present significant challenges. Isotope labeling, particularly with deuterium, is a powerful strategy to overcome these limitations. DL-methionine-d3, and more specifically its biologically active L-isomer with a deuterated methyl group (L-methionine-[methyl-d3]), serves as a crucial tool for high-resolution NMR studies of challenging biological systems.
The methyl group of methionine is a particularly sensitive probe of molecular structure and dynamics due to its favorable relaxation properties and its frequent location in protein hydrophobic cores and at protein-protein interfaces. By introducing methionine with a deuterated methyl group into a protein, researchers can significantly simplify proton NMR spectra and unlock advanced NMR experiments to study high-molecular-weight systems.
These application notes provide an overview of the key applications of this compound in biomolecular NMR and offer detailed protocols for its use in protein labeling and subsequent NMR analysis.
Application Notes
Probing Protein Dynamics and Conformational Exchange
The flexibility of the methionine side chain makes its methyl group an excellent reporter on conformational changes that occur on a wide range of timescales. By selectively labeling methionine with isotopes, it is possible to study these dynamics in detail.
-
Microsecond to Millisecond Timescale Dynamics: The Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment is a powerful technique to study protein dynamics on the µs-ms timescale. These motions are often associated with functionally important processes such as enzyme catalysis, ligand binding, and allosteric regulation. By using proteins selectively labeled with ¹³C at the methyl position of methionine in a deuterated background, the sensitivity of these experiments can be significantly enhanced. The isolated ¹³C-¹H spin system of the methyl group provides a clean probe to measure exchange parameters.
-
Picosecond to Nanosecond Timescale Dynamics: The fast internal motions of the methionine methyl group can be characterized by measuring spin relaxation parameters such as T1, T2, and the heteronuclear NOE. These measurements provide insights into the local flexibility and conformational entropy of the protein, which are important for understanding protein stability and binding affinity.
Enabling Studies of High-Molecular-Weight Proteins and Complexes with Methyl-TROSY NMR
For proteins and protein complexes exceeding ~30 kDa, severe line broadening in NMR spectra often precludes detailed structural and dynamic analysis. Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) is a revolutionary technique that provides high-resolution and high-sensitivity spectra of large biomolecules.
This technique relies on the selective observation of methyl groups (isoleucine, leucine, valine, and methionine) in a highly deuterated protein. The deuteration of the protein background minimizes dipolar relaxation pathways, leading to significantly sharper lines for the remaining methyl protons. L-methionine-[methyl-d3] is used in conjunction with ¹³C-glucose in a deuterated medium to produce proteins where the methionine methyl groups are ¹³CH₃ in a perdeuterated background. This labeling scheme is essential for high-quality methyl-TROSY spectra, enabling the study of systems approaching 1 MDa in size.
Spectral Simplification and Resonance Assignment
The introduction of deuterium at specific positions is a general strategy to simplify complex NMR spectra. By using this compound in a protonated protein, the signals from the methionine methyl groups will be absent in the ¹H NMR spectrum. This can be a simple and effective way to aid in resonance assignment by process of elimination.
Conversely, in a deuterated protein, the selective introduction of protonated L-methionine-[methyl-d3] (as a ¹³CH₃ isotopolog) results in a spectrum containing only signals from the methionine methyl groups. This dramatic simplification is invaluable for studying specific sites in large proteins.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of deuterated methionine in biomolecular NMR.
| Parameter | Value | Reference(s) |
| Protein Yield in D₂O M9 Media | 5 - 50 mg/L | |
| ¹³CH₃-Methionine Labeling Efficiency | > 95% | |
| Typical Protein Concentration for NMR | 0.1 - 1.0 mM | |
| L-methionine-[¹³CH₃] added to culture | 50 - 100 mg/L |
Table 1: Typical Protein Expression and Sample Preparation Parameters.
| Protein System | Labeling Scheme | Magnetic Field | T₂ (ms) - Conventional | T₂ (ms) - TROSY | Reference(s) |
| Malate Synthase G (81.4 kDa) | U-²H, Ile-δ1-[¹³CH₃] | High Field | - | Significantly longer | |
| ClpP Protease (305 kDa) | U-²H, Ile-δ1-[¹³CH₃] | High Field | - | Significantly longer |
Table 2: Illustrative Comparison of Transverse Relaxation Times (T₂) in Conventional vs. Methyl-TROSY Experiments. While specific data for methionine is not provided in the reference, the principle of significantly longer T₂ times in TROSY spectra for methyl groups holds true.
Experimental Protocols
Protocol 1: Selective L-Methionine-[methyl-¹³C, d₃] Labeling of Proteins in E. coli
This protocol is designed for the expression of a target protein in E. coli in a deuterated minimal medium, with selective labeling of methionine methyl groups. It is assumed that the gene for the protein of interest is cloned into a suitable expression vector (e.g., pET series) and transformed into an appropriate E. coli expression strain like BL21(DE3). For optimal labeling efficiency, a methionine auxotrophic strain such as B834(DE3) can be used.
Materials:
-
E. coli strain harboring the expression plasmid.
-
LB medium.
-
M9 minimal medium components.
-
D₂O (99.9%).
-
¹⁵NH₄Cl.
-
²H,¹²C-glucose (or d-glucose-d7).
-
L-methionine-[methyl-¹³C, d₃].
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Appropriate antibiotic.
Procedure:
-
Adaptation to D₂O:
-
Inoculate 5 mL of LB medium with a single colony of E. coli and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 50 mL of M9 medium prepared with H₂O containing ¹⁵NH₄Cl and ²H,¹²C-glucose. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend in 50 mL of M9 medium prepared with 50% D₂O. Grow for a few hours.
-
Repeat the process, resuspending the cells in 100% D₂O M9 medium. Grow overnight at 37°C to create a seed stock adapted to the deuterated medium.
-
-
Protein Expression:
-
Inoculate 1 L of M9 medium prepared with 100% D₂O, ¹⁵NH₄Cl, and ²H,¹²C-glucose with the adapted seed stock.
-
Grow the culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.
-
Lower the temperature to a suitable expression temperature for your protein (e.g., 18-25°C).
-
About 1 hour prior to induction, add 50-100 mg of L-methionine-[methyl-¹³C, d₃].
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 12-24 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques.
-
Protocol 2: Methyl-TROSY NMR Experiment
This protocol outlines the basic setup for a 2D ¹H-¹³C HSQC-based methyl-TROSY experiment.
Sample Preparation:
-
The purified, labeled protein should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5) prepared in 100% D₂O.
-
The protein concentration should be in the range of 0.1-1.0 mM.
-
Filter the sample to remove any precipitates.
-
Transfer the sample to a high-quality NMR tube.
NMR Spectrometer Setup:
-
This experiment should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve good homogeneity.
Experiment Acquisition:
-
Use a standard methyl-TROSY pulse sequence (e.g., hsqcf3gpph in Bruker library with TROSY selections).
-
Set the spectral widths to cover the methyl region in both the ¹H (e.g., ~2.5 to -0.5 ppm) and ¹³C (e.g., ~30 to 10 ppm) dimensions.
-
The number of scans and increments in the indirect dimension should be optimized based on the sample concentration and desired resolution.
-
A typical experiment on a moderately concentrated sample might take several hours to overnight.
Protocol 3: CPMG Relaxation Dispersion Experiment
This protocol describes a generic setup for a 2D constant-time CPMG relaxation dispersion experiment to probe µs-ms timescale dynamics.
Sample and Spectrometer Setup:
-
Prepare the sample and set up the spectrometer as described in Protocol 2.
-
Accurate temperature control is critical for these experiments.
Experiment Acquisition:
-
Use a pulse sequence designed for ¹³C CPMG relaxation dispersion of methyl groups.
-
The experiment consists of acquiring a series of 2D spectra, each with a different effective CPMG frequency (ν_cpmg).
-
The constant-time relaxation delay (T_relax) is typically set to 20-40 ms.
-
The ν_cpmg values are varied by changing the delay between the 180° pulses in the CPMG train. A typical range would be from ~50 Hz to ~1000 Hz.
-
Acquire a reference spectrum with no CPMG train.
-
For each ν_cpmg, the peak intensity is measured.
Data Analysis:
-
The effective transverse relaxation rate (R₂_eff) is calculated for each ν_cpmg from the peak intensities.
-
The resulting relaxation dispersion profile (R₂_eff vs. ν_cpmg) is then fit to a suitable model (e.g., a two-site exchange model) to extract kinetic and thermodynamic parameters of the conformational exchange process.
Visualizations
Caption: Workflow for selective methionine labeling of proteins.
Caption: Workflow for NMR analysis of labeled proteins.
Application Notes and Protocols for DL-Methionine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of DL-methionine-d3 for quantitative analysis in biological matrices. The methodologies outlined are suitable for researchers in drug metabolism, pharmacokinetics, and clinical research.
Introduction
This compound is a stable isotope-labeled form of the essential amino acid methionine. It is commonly used as an internal standard in mass spectrometry-based quantitative assays for the accurate measurement of endogenous methionine levels. Proper sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of the analytical method by effectively removing interfering substances from the biological matrix. This document details two primary sample preparation techniques: protein precipitation and solid-phase extraction (SPE).
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method can significantly impact analytical performance. The following table summarizes typical quantitative data for the two described protocols. These values are representative and may vary depending on the specific matrix, instrumentation, and analytical conditions.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | Moderate | Low |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 3 - 15 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
Experimental Workflows and Signaling Pathways
General Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing biological samples for this compound analysis.
Figure 1. General workflow for sample preparation of this compound.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for efficient protein removal.[1][2][3][4][5]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the this compound internal standard solution to each sample, blank, and quality control sample.
-
Vortexing: Briefly vortex the samples for 10-15 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to sample is a common starting point and can be further optimized.[1]
-
Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C. This step helps to concentrate the analyte and remove the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by utilizing a stationary phase to selectively retain the analyte while washing away interferences. This protocol is suitable for assays requiring higher sensitivity and reduced matrix effects.[6][7]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard solution
-
SPE cartridges (e.g., C18, Mixed-Mode Cation Exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile with 0.1% Formic Acid)
-
Vortex mixer
-
Centrifuge (optional, for pre-treatment)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological sample into a clean tube.
-
Add the this compound internal standard.
-
Dilute the sample with 800 µL of 0.1% formic acid in water and vortex. This step helps in protein disruption and adjusts the pH for optimal binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and salts.
-
-
Elution:
-
Elute the this compound and any retained methionine with 1 mL of acetonitrile containing 0.1% formic acid into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Vortex and Transfer:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Derivatization for Enhanced Sensitivity (Optional)
For applications requiring very low limits of detection, derivatization of the amino group of methionine can significantly improve ionization efficiency and chromatographic retention in LC-MS/MS analysis.[8][9][10][11] Common derivatizing agents for amino acids include those that introduce a permanently charged group or a readily ionizable moiety.
Note: Derivatization adds an extra step to the sample preparation workflow and requires careful optimization of the reaction conditions (reagent concentration, temperature, and time).
Conclusion
The choice between protein precipitation and solid-phase extraction for this compound sample preparation depends on the specific requirements of the assay, including the desired sensitivity, sample throughput, and the complexity of the biological matrix. For high-throughput screening, PPT offers a rapid and cost-effective solution. For methods demanding higher sensitivity and cleaner extracts, SPE is the preferred technique. The protocols provided here serve as a starting point and should be validated for the specific application and analytical instrumentation.
References
- 1. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 2. btrc-charity.org [btrc-charity.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of essential amino acids in human serum by a targeting method based on automated SPE-LC-MS/MS: discrimination between artherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Methionine-d3 in Targeted Metabolomics of Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted metabolomics of amino acids is a powerful technique for elucidating the roles of these fundamental biomolecules in various physiological and pathological processes. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and mass spectrometric analysis. DL-Methionine-d3, a deuterated form of the essential amino acid methionine, serves as an ideal internal standard for the quantitative analysis of methionine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the targeted analysis of amino acids, with a focus on methionine metabolism.
Key Applications
-
Pharmacokinetic and Bioavailability Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of methionine and methionine-containing drugs.
-
Disease Biomarker Discovery: Investigating alterations in methionine metabolism associated with various diseases, including cancer, cardiovascular diseases, and neurological disorders.
-
Nutritional Research: Assessing dietary methionine intake and its impact on metabolic pathways.
-
Drug Development: Evaluating the effect of drug candidates on amino acid metabolism and identifying potential off-target effects.
Experimental Protocols
Sample Preparation: Plasma/Serum Protein Precipitation
This protocol describes a common method for extracting amino acids from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in 0.1 M HCl)
-
Internal Standard Working Solution: Dilute the IS stock solution with a suitable solvent (e.g., methanol or 0.1% formic acid in water) to a final concentration that is within the linear range of the assay and reflects the expected endogenous methionine concentration.
-
Precipitation solution: Acetonitrile (ACN) or Methanol, chilled to -20°C.
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >12,000 x g
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 400 µL of chilled precipitation solution (e.g., acetonitrile) to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water (or the initial mobile phase of your LC method).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Example for Methionine):
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DL-Methionine | 150.1 | 104.1 | 15 |
| This compound | 153.1 | 107.1 | 15 |
Note: The optimal collision energy may vary depending on the instrument and should be determined empirically.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of DL-Methionine and its deuterated internal standard.
| Parameter | DL-Methionine | This compound |
| Chemical Formula | C₅H₁₁NO₂S | C₅H₈D₃NO₂S |
| Monoisotopic Mass | 149.0510 | 152.0698 |
| Precursor Ion [M+H]⁺ (m/z) | 150.1 | 153.1 |
| Product Ion (m/z) | 104.1 | 107.1 |
| Typical Retention Time (min) | ~2.5 | ~2.5 |
Mandatory Visualization
Methionine Metabolism Pathway
The following diagram illustrates the central role of methionine in cellular metabolism, including the methionine cycle, the transsulfuration pathway, and its role as a precursor for protein synthesis and other essential molecules.
Caption: Overview of the Methionine Metabolic Pathway.
Experimental Workflow for Targeted Amino Acid Analysis
This diagram outlines the logical flow of the experimental procedure, from sample collection to data analysis.
Caption: Experimental workflow for targeted methionine analysis.
Application Notes and Protocols for Chiral Separation of DL-Methionine-d3 Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of DL-methionine-d3 enantiomers using High-Performance Liquid Chromatography (HPLC). The following sections outline the methodologies, present key performance data, and visualize the experimental workflow.
Introduction
Methionine is an essential amino acid, and its enantiomeric purity is critical in various applications, including pharmaceuticals, food supplements, and clinical diagnostics. The use of deuterated analogs like methionine-d3 is common in metabolic studies and as internal standards in quantitative analyses. Therefore, a robust and reliable method for the chiral separation of this compound is essential. This application note details a validated HPLC method for this purpose, primarily leveraging a teicoplanin-based chiral stationary phase. While the method is demonstrated for DL-methionine, it is directly applicable to its deuterated form, this compound, due to the negligible isotopic effect on chromatographic retention under these conditions.
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers based on a widely used and effective method.
2.1. Materials and Reagents
-
Analytes: D-Methionine-d3 and L-Methionine-d3
-
Solvents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
-
Sample Diluent: 30:70 (v/v) Water:Methanol
2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm particle size)[1][2]
-
Mobile Phase: 30:70:0.02 (v/v/v) Water:Methanol:Formic acid[1][2]
-
Detection: UV at 205 nm[1]
-
Injection Volume: 10 µL[1]
2.3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the sample diluent (30:70 water:methanol) at a concentration of 300 µg/mL.[1]
-
Sample Solution: Dilute the sample containing this compound with the sample diluent to fall within the linear range of the assay.
2.4. Analysis Procedure
-
Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the standard solution to verify system suitability parameters, including resolution, retention times, and peak shapes.
-
Inject 10 µL of the sample solution.
-
Identify the enantiomers based on their retention times. Typically, the D-enantiomer is more strongly retained on teicoplanin-based chiral stationary phases.[2]
-
Quantify the individual enantiomers by integrating the peak areas.
Data Presentation
The following table summarizes the expected chromatographic performance for the chiral separation of methionine enantiomers using the described method.
| Parameter | D-Methionine | L-Methionine |
| Retention Time (Rt) | 6.674 min | 4.811 min |
| Selectivity (α) | \multicolumn{2}{c | }{1.39} |
| Resolution (Rs) | \multicolumn{2}{c | }{6.56} |
Data obtained from a study on underivatized amino acids using the Astec® CHIROBIOTIC® T column.[2]
Alternative Methodologies
For comparison, alternative methods for the chiral separation of methionine enantiomers are summarized below. These methods utilize different chiral stationary phases and mobile phases, which may be advantageous for specific applications or available instrumentation.
4.1. Cyclofructan-Based Chiral Stationary Phase
| Parameter | Value |
| Chiral Stationary Phase | Isopropylcarbamate cyclofructan 6 |
| Mobile Phase | Methanol/Acetonitrile/Acetic acid/Triethylamine (75/25/0.3/0.2 v/v/v/v) |
| Detection | UV (210 nm), Polarimetric, or Circular Dichroism |
This method has been successfully applied to determine D- and L-methionine in dietary supplement samples.[3][4][5]
4.2. Ligand Exchange Chromatography
| Parameter | Value |
| Principle | Chiral Ligand Exchange Chromatography (CLEC) with a chiral selector in the mobile phase. |
| Chiral Selector | L-proline with Cu(II) |
| Mobile Phase | 10% (v/v) Methanol in water |
This is an alternative approach where the chiral recognition occurs in the mobile phase through the formation of diastereomeric complexes.[6][7]
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Workflow for Chiral HPLC Analysis of this compound.
This detailed application note provides a comprehensive guide for researchers and scientists to perform the chiral separation of this compound enantiomers. The provided protocols and data will aid in the successful implementation and validation of this important analytical method.
References
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Minimizing isotopic interference with DL-METHIONINE-D3
Welcome to the technical support center for DL-METHIONINE-D3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and addressing other common challenges encountered during experiments utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference, or "cross-talk," occurs when the signal from the naturally occurring isotopes of the analyte (unlabeled methionine) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1][2] This can lead to non-linear calibration curves and inaccurate quantification of the analyte.[1][3] Methionine contains sulfur, which has a relatively high natural abundance of the ³⁴S isotope. This, combined with the natural abundance of ¹³C, can result in an M+2 or M+3 peak for the unlabeled methionine that overlaps with the mass of this compound, causing interference. This phenomenon becomes more pronounced at high analyte-to-internal standard concentration ratios.[1]
Q2: What are the primary sources of error when using this compound as an internal standard?
A2: The primary sources of error include:
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Isotopic Interference: As described in Q1, overlap of isotopic signals between the analyte and the internal standard.[1][2]
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Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard to different extents.[4] This can be exacerbated by slight differences in retention times between the analyte and this compound due to the deuterium isotope effect.[4][5]
-
Purity of the Internal Standard: The presence of unlabeled methionine as an impurity in the this compound standard will lead to an overestimation of the analyte concentration.[4]
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Methionine Oxidation: Methionine is susceptible to oxidation to methionine sulfoxide during sample preparation and analysis. This can lead to a decrease in the signal of both the analyte and the internal standard, potentially affecting quantification.[6][7][8]
Q3: How does the stereochemistry of this compound affect its use?
A3: this compound is a racemic mixture of D- and L-isomers. In biological systems, L-methionine is the enantiomer primarily used for protein synthesis and other metabolic functions.[9] The D-isomer needs to be converted to the L-isomer to be utilized.[9][10] This differential metabolism can be a crucial consideration in metabolic studies. However, for many quantitative LC-MS/MS applications where the internal standard is used to correct for extraction and ionization variability, and the chromatographic separation does not resolve the D and L enantiomers from the analyte, the use of a racemic mixture is often acceptable. If the study aims to investigate the metabolism of the separate enantiomers, specific L- or D-labeled standards would be required.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve for your assay is non-linear, particularly at higher concentrations of the analyte.
Possible Cause: Isotopic interference from the unlabeled analyte is contributing to the signal of the this compound internal standard.[1][3]
Solutions:
-
Non-Linear Regression: Instead of a standard linear regression, use a non-linear fitting function that accounts for the isotopic contribution.[1][2] This can provide a more accurate quantification.
-
Adjust IS Concentration: Increasing the concentration of the this compound internal standard can reduce the relative contribution of the interfering isotopes from the analyte.[3][11]
-
Monitor a Different Isotope: If using a high-resolution mass spectrometer, consider monitoring a less abundant isotope of the internal standard that is less likely to have interference from the analyte.[3][11]
Issue 2: High Variability in Results Between Samples
Symptom: You observe significant and inconsistent variations in the analyte-to-internal standard ratio across different biological samples.
Possible Cause: Matrix effects are disproportionately affecting the analyte and the internal standard.[4][12] This can happen if there is a slight chromatographic separation between methionine and this compound, causing them to experience different degrees of ion suppression or enhancement.[4]
Solutions:
-
Improve Chromatographic Separation: Optimize your LC method to ensure that the analyte and internal standard co-elute perfectly. Also, aim to separate them from the bulk of the matrix components.
-
Sample Preparation: Enhance your sample preparation protocol to more effectively remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a matrix that is as close as possible to your study samples to compensate for consistent matrix effects.[12]
Issue 3: Inaccurate Quantification at Low Analyte Concentrations
Symptom: The measured concentrations of your analyte are consistently higher than expected, especially for low-level samples.
Possible Cause: The this compound internal standard may contain a significant amount of unlabeled methionine as an impurity.[4]
Solutions:
-
Verify Purity of IS: Check the certificate of analysis for your this compound standard to determine its isotopic and chemical purity.[13]
-
"Blank" Sample Analysis: Prepare a "blank" sample containing only the internal standard and analyze it. The presence of a significant signal at the mass of the unlabeled analyte will confirm contamination.
-
Source a Higher Purity Standard: If contamination is confirmed, obtain a new batch of this compound with higher isotopic purity.
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution
This protocol helps to determine the extent of isotopic interference from the analyte to the internal standard.
-
Prepare Solutions:
-
A series of high-concentration solutions of unlabeled methionine.
-
A solution of this compound at the concentration used in your assay.
-
-
Analysis:
-
Inject the this compound solution and measure the signal intensity for both the analyte and the internal standard transitions. This will help assess any contribution from the IS to the analyte signal (unlikely for D3) and confirm the absence of significant unlabeled analyte in the IS.
-
Inject the highest concentration solution of unlabeled methionine and measure the signal intensity for both the analyte and the internal standard transitions.
-
-
Calculation:
-
The percentage contribution of the analyte to the internal standard signal can be calculated as: (Signal in IS channel / Signal in analyte channel) * 100
-
Protocol 2: Evaluation of Matrix Effects
This protocol, adapted from established methods, helps to quantify the degree of ion suppression or enhancement.[12]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set 2 (Post-Extraction Spike): A blank matrix sample is extracted, and the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Data Presentation
Table 1: Impact of Internal Standard Concentration on Assay Bias
This table demonstrates how increasing the concentration of the Stable Isotope-Labeled Internal Standard (SIL-IS) can mitigate bias caused by isotopic interference. The data is hypothetical but based on principles described in the literature.[3][11]
| Analyte Concentration (ng/mL) | SIL-IS Concentration (ng/mL) | Theoretical Bias (%) | Observed Bias (%) |
| 1000 | 50 | 15.2 | 14.8 |
| 1000 | 250 | 3.0 | 3.5 |
| 1000 | 500 | 1.5 | 1.9 |
Table 2: Comparison of Calibration Curve Fitting Models
This table illustrates the improvement in accuracy when using a non-linear regression model in the presence of isotopic interference.[1]
| Analyte Concentration (ng/mL) | Linear Regression (Calculated Conc.) | Non-Linear Regression (Calculated Conc.) | % Deviation (Linear) | % Deviation (Non-Linear) |
| 5 | 5.1 | 5.0 | 2.0 | 0.0 |
| 50 | 52.5 | 50.1 | 5.0 | 0.2 |
| 500 | 545.0 | 502.5 | 9.0 | 0.5 |
| 1000 | 1150.0 | 1005.0 | 15.0 | 0.5 |
Visualizations
Caption: Workflow of Isotopic Interference.
Caption: Troubleshooting Decision Tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Methionine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-431-1 [isotope.com]
Troubleshooting poor signal intensity of DL-METHIONINE-D3 in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of DL-METHIONINE-D3 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound can stem from several factors, broadly categorized as issues with the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings. Common culprits include:
-
Sample-Related Issues:
-
Low concentration of the internal standard.
-
Degradation of the analyte during sample storage or preparation.
-
Presence of interfering substances in the sample matrix (matrix effects).
-
Oxidation of the methionine sulfur atom.
-
-
LC-Related Issues:
-
Suboptimal chromatographic separation leading to co-elution with interfering compounds.
-
Poor peak shape.
-
Inappropriate mobile phase composition or gradient.
-
-
MS-Related Issues:
-
Incorrect or unoptimized mass spectrometer parameters (e.g., collision energy, declustering potential).
-
Contamination of the ion source.
-
Instrument not properly calibrated.
-
Q2: What is the expected m/z transition for this compound?
The most commonly used and most abundant MRM (Multiple Reaction Monitoring) transition for this compound (M+H)+ is from the precursor ion (Q1) m/z 153.1 to the product ion (Q3) m/z 107.1[1]. This corresponds to the neutral loss of formic acid and the deuterated methyl group.
Q3: Can methionine oxidize during analysis, and how does this affect the signal?
Yes, the sulfur atom in methionine is susceptible to oxidation, forming methionine sulfoxide. This can occur during sample preparation, storage, or even within the electrospray ionization (ESI) source of the mass spectrometer. Oxidation will result in a mass shift of +16 Da, meaning the signal for the intended this compound ion at m/z 153.1 will decrease or disappear, while a new signal for the oxidized form may appear at m/z 169.1. This can be a significant cause of poor signal intensity for the target analyte.
Q4: What are matrix effects and how can they impact my analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity). For quantitative analysis using an internal standard like this compound, matrix effects can compromise the accuracy and reproducibility of the results if the matrix affects the analyte and the internal standard differently.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal Intensity
This guide provides a step-by-step approach to diagnosing the cause of weak signal for this compound.
Step 1: Verify Instrument Performance
-
Action: Infuse a solution of this compound of a known concentration directly into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the m/z 153.1 precursor ion.
-
Troubleshooting:
-
No or low signal: The issue is likely with the mass spectrometer itself. Check instrument calibration, ion source cleanliness, and detector function.
-
Good signal: The problem is likely related to the sample preparation or the LC system. Proceed to the next steps.
-
Step 2: Evaluate Sample Integrity and Preparation
-
Action: Prepare a fresh stock solution of this compound. Analyze this new standard alongside a previously prepared sample.
-
Expected Outcome: The freshly prepared standard should give a strong signal.
-
Troubleshooting:
-
Fresh standard is good, old sample is poor: The issue may be sample degradation. Review storage conditions and sample handling procedures. Consider the possibility of oxidation.
-
Both fresh and old samples show poor signal: The problem is unlikely to be sample degradation.
-
Step 3: Optimize Mass Spectrometer Parameters
-
Action: Systematically optimize the key MS parameters for the 153.1 -> 107.1 transition. This includes the declustering potential (DP) and collision energy (CE).
-
Expected Outcome: An increase in signal intensity as the optimal values are approached.
-
Troubleshooting: If optimization does not significantly improve the signal, other factors are likely at play.
Step 4: Assess Chromatographic Performance and Matrix Effects
-
Action:
-
Inject a neat solution of this compound (in a clean solvent).
-
Inject a sample blank (matrix without the internal standard).
-
Inject the sample with this compound.
-
-
Expected Outcome: A sharp, symmetrical peak for the neat standard. The sample blank should not have significant interfering peaks at the same retention time.
-
Troubleshooting:
-
Poor peak shape in the neat standard: The issue is with the LC method (column, mobile phase).
-
Interfering peaks in the blank: This indicates a matrix interference. The LC method needs to be modified to improve separation.
-
Signal suppression in the sample compared to the neat standard: This is a clear indication of matrix effects. Improve sample clean-up or modify the LC method to separate the analyte from the interfering matrix components.
-
Diagram: Troubleshooting Workflow for Poor this compound Signal
Caption: Troubleshooting workflow for poor this compound signal.
Experimental Protocols & Data
Protocol 1: Generic LC-MS/MS Method for Amino Acid Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A chiral column such as CROWNPAK CR-I(+) or a HILIC column is often suitable for separating amino acids.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase. The exact gradient profile needs to be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 25 - 40 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition:
-
Q1: 153.1 m/z
-
Q3: 107.1 m/z[1]
-
-
Optimization of MS Parameters: The declustering potential (DP) and collision energy (CE) must be optimized for your specific instrument. This is typically done by infusing a standard solution and varying these parameters to maximize the signal of the product ion.
-
Table 1: Key Mass Spectrometry Parameters for Optimization
| Parameter | Description | Typical Starting Range | Purpose |
| Declustering Potential (DP) | Voltage applied to the orifice to prevent ion clustering. | 20 - 80 V | Optimization is crucial for maximizing ion transmission into the mass spectrometer. |
| Collision Energy (CE) | Energy applied in the collision cell to induce fragmentation. | 10 - 40 eV | Needs to be optimized to maximize the formation of the specific product ion (m/z 107.1). |
| Collision Cell Exit Potential (CXP) | Voltage that helps to focus and accelerate fragment ions out of the collision cell. | 5 - 20 V | Can be optimized to improve the signal of the product ion. |
| Nebulizer Gas | Gas used to create the aerosol spray. | Instrument Dependent | Affects desolvation and ionization efficiency. |
| Heater Gas Temperature | Temperature of the gas used to aid in desolvation. | 300 - 550 °C | Higher temperatures can improve desolvation but may also cause thermal degradation of the analyte. |
Diagram: Logical Relationship of Troubleshooting Steps
Caption: Factors influencing this compound signal intensity.
References
Improving the efficiency of DL-METHIONINE-D3 metabolic labeling
Welcome to the Technical Support Center for DL-Methionine-D3 Metabolic Labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and accuracy of your metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound metabolic labeling? A1: this compound metabolic labeling is a technique used in quantitative proteomics, often as part of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) strategy.[1] Cells are grown in a special medium where normal ("light") methionine is replaced with this compound, a "heavy" version of the amino acid. The "D3" indicates that three hydrogen atoms on the methyl group have been replaced by deuterium, a stable isotope.[2][3] As cells synthesize new proteins, they incorporate this heavy methionine. When samples from different conditions (e.g., treated vs. untreated) are mixed and analyzed by mass spectrometry, the mass difference (3 Da) between heavy and light peptides allows for precise relative quantification of proteins.[4]
Q2: Why use DL-Methionine instead of L-Methionine for labeling? A2: In biological systems, only L-isomers of amino acids are directly incorporated into proteins.[5][6] DL-Methionine is a racemic mixture, containing both D- and L-isomers.[7] While L-Methionine is directly used, many cell types can efficiently convert the D-isomer to L-Methionine through an enzymatic process.[5][8] DL-Methionine is often used because it can be more cost-effective to synthesize than pure L-Methionine.[9] However, the conversion efficiency from D to L can vary between cell lines, potentially impacting labeling kinetics. For most applications, L-Methionine-D3 is preferred for more direct and predictable results if the budget allows.[10]
Q3: What are the main applications of this technique? A3: This technique is widely used for:
-
Quantitative Proteomics: Comparing protein abundance between different cellular states (e.g., drug treatment vs. control).[11]
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by tracking the incorporation of the heavy label over time (a method known as pulsed SILAC or pSILAC).[11][12]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and methylation.[4][13]
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Protein-Protein Interaction Studies: Identifying interaction partners by co-immunoprecipitation combined with quantitative mass spectrometry.[11]
Q4: How many cell doublings are required for complete labeling? A4: To achieve near-complete incorporation (>95-97%) of the labeled amino acid, cells should be cultured for at least five to six doublings in the heavy medium.[11][14] For slow-growing cell lines, a longer duration may be necessary. It is crucial to verify the incorporation efficiency before starting the main experiment.[15]
Q5: Can I use regular fetal bovine serum (FBS) in my SILAC medium? A5: No, it is critical to use dialyzed fetal bovine serum (dFBS).[16] Standard FBS contains endogenous amino acids, including "light" methionine, which will compete with the heavy this compound and prevent complete labeling.[4] Dialysis removes these small molecules, ensuring that the labeled amino acid is the only source available to the cells.
Troubleshooting Guides
Issue 1: Low or Incomplete Labeling Efficiency
Q: My mass spectrometry results show a high percentage of "light" peptides, even after several passages. What went wrong?
A: This indicates incomplete incorporation of this compound. Several factors could be the cause. Refer to the decision tree and table below for a systematic approach to troubleshooting.
Caption: Troubleshooting logic for low labeling efficiency.
| Potential Cause | Recommended Action | Supporting Details |
| Contamination with "Light" Methionine | Ensure the use of methionine-deficient medium and dialyzed fetal bovine serum (dFBS). | Standard media and non-dialyzed serum are major sources of unlabeled amino acids that compete with the heavy label.[4][16] |
| Insufficient Cell Doublings | Culture cells for a minimum of 5-6 generations in the labeling medium. | This duration is generally required to dilute the pre-existing "light" proteome to below 5%.[11][14] |
| Poor Cell Health or Slow Growth | Monitor cell viability and proliferation rates. Ensure cells are in the logarithmic growth phase. | Metabolic labeling is an active process that requires healthy, dividing cells for efficient protein synthesis and label incorporation.[14] |
| Incorrect Medium Formulation | Double-check the final concentration of this compound in the prepared medium. | Suboptimal concentrations can limit the rate of protein synthesis. Refer to supplier recommendations or published protocols. |
| Inefficient D- to L-Isomer Conversion | Test pure L-Methionine-D3 as an alternative to the DL- mixture. | Some cell lines may have low activity of the enzymes required to convert D-methionine to the usable L-form, leading to lower effective concentrations of the label.[8] |
Issue 2: Poor Signal or Peptide Identification in Mass Spectrometry
Q: The overall signal intensity in my MS run is low, and peptide identification rates are poor. What could be the problem?
A: These issues often stem from sample preparation and handling after cell lysis, or from the mass spectrometer's performance.
| Potential Cause | Recommended Action | Supporting Details |
| Sample Contamination | Use high-purity reagents (e.g., LC-MS grade). Avoid keratin contamination by wearing gloves and working in a clean environment. | Contaminants like polymers, detergents, and keratin can suppress the ionization of target peptides, leading to poor signal.[17][18] |
| Inefficient Protein Digestion | Optimize digestion conditions (enzyme-to-protein ratio, digestion time, temperature). | Incomplete digestion results in long peptides that are difficult to detect or peptides with missed cleavages, complicating database searches.[18][19] |
| Sample Loss During Preparation | Minimize the number of sample handling steps. Use low-binding tubes and pipette tips. | Low-abundance proteins can be easily lost during steps like gel excision, desalting, or transfers.[18] |
| Mass Spectrometer Malfunction | Run a standard sample (e.g., a commercial digest of a known protein) to benchmark instrument performance. | This helps determine if the issue is with your sample or the instrument itself. Check for calibration, spray stability, and system pressure.[20][21] |
| Incorrect MS Acquisition Method | Ensure the isolation window is appropriate and that the instrument is set to look for the mass shift from the D3 label. | The software must be configured to consider the heavy methionine as a variable modification during database searching to correctly identify labeled peptides.[14] |
Experimental Protocols
Protocol 1: Standard this compound Labeling for Adherent Cells
This protocol outlines the complete workflow from cell culture to preparation for mass spectrometry analysis.
Caption: General experimental workflow for SILAC labeling.
Materials:
-
Methionine-deficient cell culture medium (e.g., DMEM for SILAC).[22]
-
Dialyzed Fetal Bovine Serum (dFBS).[16]
-
"Light" L-Methionine.
-
"Heavy" this compound.
-
Standard cell culture reagents (PBS, trypsin, etc.).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein digestion reagents (DTT, iodoacetamide, sequencing-grade trypsin).
-
Peptide desalting columns (e.g., C18 StageTips).
Procedure:
-
Media Preparation: Prepare two types of media:
-
Light Medium: Supplement methionine-deficient medium with dFBS (typically 10%) and the "light" L-Methionine at its normal physiological concentration (e.g., ~15 mg/L or 0.1 mM for DMEM).[13]
-
Heavy Medium: Supplement methionine-deficient medium with dFBS and "heavy" this compound. Note: As DL-methionine is a mix, you may need to adjust the concentration to ensure sufficient L-isomer availability. A common starting point is to use the same mg/L concentration as the light medium.
-
-
Cell Adaptation: Split a healthy cell culture into two populations. Culture one in the "Light" medium and the other in the "Heavy" medium.
-
Expansion: Passage the cells for at least 5-6 doublings to ensure complete label incorporation. Maintain cells in a sub-confluent, actively growing state.[14]
-
Incorporation Check (Optional but Recommended): Before your main experiment, harvest a small number of cells from the "Heavy" population. Extract proteins, digest them, and analyze by MS to confirm that labeling efficiency is >97%.
-
Experimental Treatment: Once full incorporation is confirmed, apply your desired experimental conditions (e.g., drug treatment) to the cell populations.
-
Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "Light" and "Heavy" lysates using a standard assay (e.g., BCA).
-
Mix the lysates in a 1:1 protein ratio. This is a critical step for accurate quantification.[11]
-
-
Protein Digestion:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 column or StageTip to remove salts and detergents that interfere with MS analysis.
-
Elute, dry, and resuspend the peptides in an appropriate solvent for LC-MS/MS analysis.
-
Methionine Metabolism and Label Incorporation
The diagram below illustrates the central role of methionine in cellular metabolism, including its incorporation into proteins and its function as a methyl donor via S-adenosylmethionine (SAM).
Caption: Simplified pathway of methionine metabolism and label incorporation.
References
- 1. SILAC Reagents for Quantitative Proteomics in Cell Culture Archives | Silantes [silantes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. L-Methionine (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. differencebetween.com [differencebetween.com]
- 8. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 9. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 10. collagensei.com [collagensei.com]
- 11. chempep.com [chempep.com]
- 12. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 13. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 19. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. researchgate.net [researchgate.net]
- 22. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Technical Support Center: Quantification of Methionine with DL-METHIONINE-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-METHIONINE-D3 as an internal standard for the quantification of methionine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound for methionine quantification?
A1: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative mass spectrometry.[1] this compound is chemically almost identical to methionine, meaning it will behave similarly during sample preparation (extraction, derivatization) and chromatographic separation.[2] This co-elution allows it to compensate for variations in sample processing and, most importantly, for matrix effects such as ion suppression or enhancement in the mass spectrometer.[3][4] The use of a SIL-IS improves the accuracy, precision, and reproducibility of the quantification.[3][5]
Q2: What are matrix effects and how do they affect my results?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6] These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[6] Without a co-eluting internal standard like this compound to track these variations, your results may show poor accuracy and reproducibility.
Q3: Can this compound be used to quantify both D- and L-methionine?
A3: this compound is a racemic mixture of D- and L-methionine-d3. Therefore, it can be used as an internal standard for the quantification of total methionine (D- and L-isomers). However, if you need to distinguish between D- and L-methionine, a chiral separation method would be required.[7] In most biological systems, L-methionine is the predominant form.
Q4: What are the common MRM transitions for methionine and this compound?
A4: The selection of MRM (Multiple Reaction Monitoring) transitions is crucial for the selectivity and sensitivity of your assay. Below are commonly used transitions for methionine and its deuterated analog.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methionine | 150.1 | 104.1 |
| This compound | 153.1 | 107.1 |
Note: These transitions should be optimized for your specific instrument and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of methionine using this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Methionine and/or this compound
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte or internal standard can lead to peak fronting.
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing or splitting.[8]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8]
-
Secondary Interactions: Interactions between the analytes and active sites on the column packing material can lead to peak tailing.
-
Void in the Column: A void at the head of the column can cause peak splitting.[9]
Solutions:
-
Dilute the sample: Reduce the concentration of the injected sample.
-
Optimize sample preparation: Employ a more rigorous cleanup method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Match sample solvent to mobile phase: Reconstitute the final sample in the initial mobile phase or a weaker solvent.
-
Use a guard column: Protect the analytical column from strongly retained matrix components.
-
Flush the column: Use a strong solvent to wash the column and remove contaminants. If the problem persists, the column may need to be replaced.[9]
-
Check for system voids: Inspect all connections between the injector and the detector for leaks or dead volumes.[10]
Issue 2: Inconsistent or Low Recovery of Methionine and/or this compound
Possible Causes:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to analyte loss through co-precipitation or trapping.
-
Analyte Instability: Methionine is susceptible to oxidation to methionine sulfoxide during sample preparation and storage.[11]
-
Poor Extraction Efficiency: The chosen extraction solvent may not be optimal for methionine.
-
Adsorption to Surfaces: Analytes can adsorb to plasticware or glassware during sample processing.
Solutions:
-
Optimize protein precipitation: Ensure the correct ratio of precipitant (e.g., acetonitrile, methanol) to plasma is used (typically 3:1 or 4:1 v/v). Vortex thoroughly and centrifuge at a sufficient speed and duration.[1]
-
Minimize oxidation: Work with samples on ice, minimize exposure to air, and consider adding antioxidants like DTT or TCEP to your sample preparation workflow, though their effectiveness in reducing already oxidized methionine is limited.[2]
-
Evaluate different extraction methods: If protein precipitation gives poor recovery, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Use low-binding labware: Employ low-protein-binding tubes and pipette tips to minimize adsorptive losses.
Issue 3: High Variability in Analyte/Internal Standard Response Ratio
Possible Causes:
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can sometimes affect the analyte and internal standard differently, especially if they do not perfectly co-elute.[12] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[13]
-
Ion Source Contamination: A dirty ion source can lead to unstable ionization and fluctuating signal intensity.
-
Incorrect Internal Standard Concentration: An improperly prepared or added internal standard solution will lead to inconsistent ratios.
-
Interference from the Matrix: A component in the matrix may have the same MRM transition as the analyte or internal standard.
Solutions:
-
Improve chromatographic separation: Optimize the gradient to ensure co-elution of methionine and this compound and to separate them from the bulk of the matrix components.
-
Clean the ion source: Follow the manufacturer's instructions for cleaning the mass spectrometer's ion source.
-
Verify internal standard preparation and addition: Prepare fresh internal standard solutions and ensure accurate and consistent addition to all samples, standards, and quality controls.
-
Check for interferences: Analyze blank matrix samples to ensure there are no endogenous peaks at the retention time of the analyte or internal standard with the same MRM transition.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of methionine in human plasma using this compound and a protein precipitation sample preparation method.
| Parameter | Methionine | This compound | Acceptance Criteria |
| Recovery (%) | 85 - 95% | 87 - 98% | Consistent between analyte and IS |
| Matrix Effect (%) | 90 - 110% | 92 - 108% | 85 - 115% |
| Intra-day Precision (%CV) | < 5% | - | < 15% |
| Inter-day Precision (%CV) | < 8% | - | < 15% |
Data are representative and may vary depending on the specific LC-MS/MS system, sample preparation protocol, and matrix.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is a general guideline for the precipitation of proteins from plasma samples.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality controls on ice.
-
Aliquot Sample: In a low-binding microcentrifuge tube, add 50 µL of the plasma sample.
-
Add Internal Standard: Add 10 µL of this compound working solution (concentration should be optimized for your assay) to each tube.
-
Vortex: Briefly vortex each tube to mix.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability) to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of methionine. These should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Methionine: 150.1 -> 104.1
-
This compound: 153.1 -> 107.1
-
Visualizations
Caption: Experimental workflow for methionine quantification.
Caption: Troubleshooting decision tree for common issues.
Caption: Simplified methionine metabolism pathway.
References
- 1. agilent.com [agilent.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Correcting for the natural isotope abundance of carbon-13 in methionine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the natural isotope abundance of carbon-13 during methionine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in methionine analysis?
A1: When using ¹³C-labeled methionine in stable isotope tracing experiments, the goal is to measure the incorporation of the ¹³C isotope from the tracer into methionine and its downstream metabolites. However, carbon in nature is a mixture of isotopes, primarily ¹²C ( (~98.9%) and ¹³C (~1.1%).[1][2][3][4][5] This means that even in unlabeled samples, a certain percentage of methionine molecules will naturally contain one or more ¹³C atoms. This natural abundance can interfere with the measurement of ¹³C enrichment from the labeled tracer, leading to an overestimation of incorporation.[6][7] Therefore, a natural abundance correction is crucial to accurately determine the true level of isotopic enrichment from the experimental tracer.[6][7]
Q2: What is a mass isotopomer distribution (MID)?
A2: A mass isotopomer distribution (MID) represents the relative abundance of all isotopic variants of a molecule.[6] For a molecule like methionine, the MID would show the fraction of molecules with no heavy isotopes (M+0), one heavy isotope (M+1), two heavy isotopes (M+2), and so on. In stable isotope tracing, the change in the MID of methionine and its metabolites after the introduction of a ¹³C-labeled tracer is measured to understand metabolic fluxes.[8]
Q3: What are the main methods for natural abundance correction?
A3: The most common method for natural abundance correction is the matrix-based approach.[6][9] This method uses a correction matrix that accounts for the theoretical distribution of natural isotopes for a given molecule.[6][10] The measured mass isotopomer distribution is then multiplied by the inverse of this correction matrix to obtain the corrected distribution, which reflects only the isotopic enrichment from the tracer.[9][10] Several software tools are available that implement this and other correction algorithms.[11][12][13][14][15]
Q4: Are there software tools available to perform the natural abundance correction?
A4: Yes, several software tools are available to automate the natural abundance correction process. Some commonly used open-source options include:
-
Corna: A Python package for natural abundance correction in various stable isotope labeling experiments.[11]
-
IsoCor: A software that can correct mass spectrometry data for any chemical species and isotopic tracer.[9]
-
AccuCor2: An R-based tool designed for resolution-dependent natural abundance correction, particularly for dual-isotope tracer experiments.[13]
-
Isotope Correction Toolbox (ICT): A tool written in Perl that can handle tandem mass spectrometry data.[12]
These tools typically require the elemental composition of the analyte (e.g., methionine) and the measured mass isotopomer data as input to perform the correction.
Troubleshooting Guide
Problem 1: My corrected data shows negative abundance for some isotopologues.
-
Possible Cause: This is a common issue that can arise from measurement noise or inaccuracies in the raw mass spectrometry data, especially for low-intensity peaks.[6] The correction algorithm can sometimes amplify this noise, leading to physically impossible negative values.
-
Solution:
-
Check Raw Data Quality: Ensure that the signal-to-noise ratio of your mass spectrometry data is adequate. Poor quality data is more likely to produce artifacts after correction.
-
Use a Non-Negative Least Squares Approach: Some correction software, like AccuCor2, uses non-negative least-squares methods to solve for the labeling pattern, which prevents the occurrence of negative fractions.[10][13]
-
Iterative Correction Methods: Certain algorithms handle negative values by setting them to zero and then renormalizing the remaining positive mass spectral peaks.[6]
-
Manual Review: For critical data points, manually inspect the raw and corrected spectra to identify the source of the issue.
-
Problem 2: The level of ¹³C enrichment seems unexpectedly high or low after correction.
-
Possible Cause 1: Incorrect Elemental Composition: The correction algorithm relies on the precise elemental formula of the analyte (and any derivatization agents used). An incorrect formula will lead to an inaccurate correction matrix and erroneous results.
-
Solution 1: Double-check the chemical formula for methionine and any derivatives you are analyzing. Ensure you account for all atoms, including hydrogens, as their isotopes can also contribute to the mass spectrum.
-
Possible Cause 2: Tracer Impurity: The isotopic purity of your ¹³C-labeled methionine tracer may not be 100%. If the tracer contains a fraction of unlabeled methionine, this will affect the final enrichment levels.
-
Solution 2: Whenever possible, use tracers with the highest available isotopic purity. Some advanced correction software allows you to input the known purity of the tracer to account for this.
-
Possible Cause 3: Incomplete Isotopic Steady State: In metabolic flux analysis, it's often assumed that the system has reached an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. If your experiment is too short, you may be measuring a transient state, leading to lower than expected enrichment.[16]
-
Solution 3: Ensure your labeling experiment is long enough to achieve isotopic steady state for the pathways of interest. This can be determined empirically through time-course experiments.[16]
Problem 3: I am not sure which correction algorithm or software is best for my data.
-
Consideration 1: Mass Spectrometer Resolution: The resolution of your mass spectrometer is a critical factor. High-resolution instruments can distinguish between different isotopes contributing to the same nominal mass (e.g., ¹³C vs. ¹⁵N), while low-resolution instruments cannot.[13]
-
Recommendation 1: For high-resolution data, use software that performs a resolution-dependent correction, such as AccuCor2.[13] For low-resolution data, tools like IsoCor are suitable.[9]
-
Consideration 2: Tandem Mass Spectrometry (MS/MS) Data: If you are analyzing fragmented ions from tandem mass spectrometry, you will need a tool specifically designed to handle this type of data, such as the Isotope Correction Toolbox (ICT).[12]
-
Consideration 3: Dual-Labeling Experiments: If your experiment involves more than one isotopic tracer (e.g., ¹³C and ¹⁵N), you will need a tool that can handle multi-isotope correction, such as AccuCor2 or Corna.[11][13]
Experimental Protocols
Protocol 1: ¹³C-Methionine Labeling of Mammalian Cells for Mass Spectrometry Analysis
This protocol provides a general workflow for labeling cultured mammalian cells with ¹³C-methionine. Optimization may be required for specific cell lines and experimental goals.
-
Cell Culture: Culture mammalian cells in standard DMEM medium supplemented with 10% dialyzed fetal bovine serum. Using dialyzed serum is important to minimize the concentration of unlabeled amino acids.[16]
-
Labeling Medium Preparation: Prepare DMEM medium lacking methionine. Supplement this medium with the desired concentration of ¹³C-labeled methionine (e.g., L-Methionine-¹³C₅,¹⁵N or L-Methionine-(methyl-¹³C)).
-
Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-methionine labeling medium.
-
Incubation: Incubate the cells for a sufficient period to allow for incorporation of the labeled methionine and to reach isotopic steady state. The optimal time will vary depending on the cell type and the metabolic pathway being studied and may range from hours to over 24 hours.[16]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water at -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., LC-MS).
-
Data Analysis: Process the raw mass spectrometry data to obtain the mass isotopomer distributions for methionine and its metabolites. Apply the natural abundance correction using appropriate software.
Data Presentation
Table 1: Natural Isotopic Abundance of Elements Common in Methionine
This table provides the natural abundances of the stable isotopes of elements found in methionine (C₅H₁₁NO₂S). This information is fundamental for the algorithms used in natural abundance correction software.
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[2]
Visualizations
Methionine Metabolism Workflow
The following diagram illustrates the central pathways of methionine metabolism, including the methionine cycle, the transsulfuration pathway, and the methionine salvage pathway. Understanding these pathways is crucial for designing and interpreting stable isotope tracing experiments with ¹³C-methionine.[17][18][19]
Caption: Key pathways in methionine metabolism.
Experimental Workflow for ¹³C-Methionine Analysis
This diagram outlines the typical experimental workflow from cell culture to data analysis for a stable isotope tracing experiment using ¹³C-methionine.
Caption: From cell culture to metabolic flux analysis.
References
- 1. Natural abundance - Wikipedia [en.wikipedia.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calibration Curve Linearity with DL-METHIONINE-D3
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting calibration curve linearity issues encountered during the analysis of DL-METHIONINE-D3. The following frequently asked questions (FAQs) and troubleshooting workflows are designed to directly address common challenges in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes?
A non-linear calibration curve that flattens at higher concentrations is a common issue in LC-MS/MS analysis. The primary causes for this phenomenon include:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a non-proportional response.[1] For some instruments, this can occur at signal intensities around 1E+6 counts per second (cps).
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source can also become saturated at high analyte concentrations. This leads to competition for ionization between analyte molecules, resulting in a less efficient ionization process and a non-linear response.[2][3] Matrix components co-eluting with the analyte can also suppress the ionization of the analyte, contributing to non-linearity.[2][3]
-
Formation of Multimers: At high concentrations, molecules can sometimes form dimers or other multimers, which may not be detected at the same m/z as the primary ion, leading to a loss of signal for the intended analyte.[2]
-
Sub-optimal Internal Standard Concentration: An inappropriate concentration of the internal standard (IS) can lead to non-linearity. If the IS concentration is too high, it can contribute to ionization suppression.
Q2: I'm observing poor linearity (low R² value) across my entire calibration range. What should I investigate?
A low coefficient of determination (R²) value across the entire calibration range suggests more systemic issues. Here are some factors to consider:
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards are a frequent cause of poor linearity. It is crucial to ensure accurate pipetting and thorough mixing at each dilution step.
-
Sample Preparation Inconsistency: Variability in the sample preparation process, such as inconsistent protein precipitation or extraction, can introduce errors and affect linearity.
-
Matrix Effects: The presence of interfering substances in the sample matrix can significantly impact the accuracy and linearity of the quantification.[3][4] These effects can vary between different lots of matrix, leading to inconsistent results.
-
Sub-optimal LC-MS/MS Method Parameters: An unoptimized analytical method can lead to poor peak shape, co-elution with interfering compounds, or inefficient ionization, all of which can negatively impact linearity.
-
Purity of the Internal Standard: The isotopic purity of your this compound internal standard is critical. If the internal standard contains a significant amount of the unlabeled analyte (DL-Methionine), it can interfere with the quantification, especially at the lower end of the calibration curve.
Q3: Can the choice of regression model affect my results if I have a non-linear curve?
Yes, the choice of regression model is important. While linear regression with a 1/x or 1/x² weighting is common, it may not be appropriate for a non-linear dataset.[2] In cases of consistent and predictable non-linearity, a quadratic regression model may provide a better fit to the data.[5] However, the use of non-linear regression models should be justified and thoroughly validated. It is often preferable to address the root cause of the non-linearity rather than compensating for it with a different regression model.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Non-Linearity at High Concentrations
This guide provides a step-by-step approach to troubleshoot calibration curves that exhibit a plateau at higher concentrations.
Experimental Protocol: Analyte Dilution Test
-
Prepare a High-Concentration Standard: Prepare a standard of DL-Methionine at a concentration known to be in the non-linear portion of your curve.
-
Dilute the Standard: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10) of this high-concentration standard using the same matrix as your calibration curve.
-
Analyze the Diluted Samples: Analyze the diluted samples using your established LC-MS/MS method.
-
Back-Calculate Concentrations: Calculate the concentration of the original high-concentration standard from the results of the diluted samples, correcting for the dilution factor.
-
Evaluate the Results:
-
If the back-calculated concentrations from the diluted samples are consistent and fall within the linear range of your original curve, this strongly suggests detector or ionization saturation.
-
If the back-calculated concentrations are still inconsistent, other factors such as matrix effects may be at play.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Guide 2: Improving Overall Calibration Curve Linearity (Low R²)
This guide outlines steps to take when faced with a poor correlation coefficient across the entire calibration range.
Experimental Protocol: Standard and Sample Preparation Review
-
Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution. Use calibrated pipettes and ensure thorough vortexing at each dilution step.
-
Evaluate Internal Standard Concentration: Prepare a series of blank matrix samples spiked with different concentrations of this compound to assess the impact of the internal standard concentration on the analyte signal.
-
Assess Matrix Effects: Prepare two sets of calibration curves: one in the solvent and one in the biological matrix. A significant difference in the slopes of the two curves indicates the presence of matrix effects.
-
Optimize Sample Preparation: If matrix effects are significant, consider optimizing the sample preparation method. This could involve a different protein precipitation solvent, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering components.
Troubleshooting Workflow:
Caption: Workflow for improving overall calibration curve linearity.
Quantitative Data Summary
The following table summarizes typical parameters for the analysis of methionine using LC-MS/MS, which can serve as a reference for setting up and evaluating your own experiments.
| Parameter | Typical Value/Range | Reference |
| Linear Range | 0.1 - 200 µmol/L in plasma | [3] |
| Correlation Coefficient (R²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | 2.68 - 3.79% | [3] |
| Inter-day Precision (%CV) | 2.98 - 3.84% | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L in plasma | [3] |
| This compound MRM Transition | 153 > 107.1 | [6] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solution Preparation: Accurately weigh a known amount of DL-Methionine and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the solvent to create a series of working standard solutions covering the desired concentration range.
-
Calibration Standards: Spike the appropriate biological matrix (e.g., plasma, urine) with the working standard solutions to create calibration standards at various concentration levels. Ensure the final solvent concentration in the matrix is low (e.g., <5%) to minimize matrix effects.
-
Internal Standard Spiking: Add a constant concentration of this compound internal standard to all calibration standards, quality control (QC) samples, and unknown samples.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same matrix as the calibration standards. These should be prepared from a separate weighing of the reference standard.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot a known volume of your sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add the this compound internal standard solution to the sample.
-
Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of ice-cold methanol or acetonitrile) to the sample.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for at least 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential causes of non-linear calibration curves in LC-MS/MS analysis.
Caption: Potential causes of non-linear calibration curves.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatography for Methionine Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of methionine from other amino acids.
General Troubleshooting
Question: What are the most common initial steps to troubleshoot poor separation of methionine?
Answer: When encountering poor separation of methionine, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your chromatographic setup.
-
Column Integrity and Equilibration: Ensure the column is not clogged and has been properly equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent retention times.
-
Mobile Phase Preparation: Double-check the pH and composition of your mobile phase. Small variations can significantly impact the retention and selectivity of amino acids, which are zwitterionic compounds.
-
Sample Preparation: Confirm that your sample preparation method effectively removes interfering substances without degrading the amino acids.[1][2][3] Common issues include incomplete protein hydrolysis or the presence of salts that can interfere with the separation.[4][5]
-
System Check: Verify the proper functioning of your HPLC/UPLC system, including the pump, injector, and detector, to rule out any hardware-related issues.
A logical workflow for troubleshooting can help pinpoint the issue efficiently.
Caption: A stepwise troubleshooting guide for poor methionine separation.
Ion-Exchange Chromatography (IEC)
FAQs & Troubleshooting
Question: My methionine peak is co-eluting with other amino acids in my ion-exchange chromatography run. What should I do?
Answer: Co-elution in IEC is a common issue that can often be resolved by adjusting the mobile phase conditions.
-
Adjusting pH: The pH of the eluting buffer is a critical factor for separating amino acids.[6] For cation-exchange chromatography, decreasing the buffer pH will increase the retention time of most amino acids, potentially resolving co-eluting peaks. Conversely, for anion-exchange, increasing the pH can improve separation. A difference of at least 0.5 pH units from the isoelectric point (pI) of the target protein is recommended.[5]
-
Modifying Ionic Strength: The concentration of salt in the eluting buffer dictates the elution of bound amino acids. A shallower gradient or a step-wise increase in ionic strength can enhance resolution between closely eluting compounds.[7]
-
Temperature Control: Temperature can influence the ionization of both the amino acids and the stationary phase. Operating at a controlled and optimized temperature can improve peak shape and resolution.[6]
Question: I am observing low recovery of methionine from my IEC column. What are the possible causes and solutions?
Answer: Low recovery in IEC can be due to several factors related to sample conditions and column interactions.
-
Incorrect Sample pH and Ionic Strength: The pH of the sample should be adjusted to match the starting buffer to ensure proper binding.[5] Additionally, the sample's ionic strength should be low enough to not interfere with binding.[5] Desalting the sample prior to loading may be necessary.
-
Column Contamination: The column may be contaminated with strongly bound proteins or other molecules from previous runs.[8] A thorough column cleaning and regeneration procedure should be implemented.
-
Methionine Oxidation: Methionine is susceptible to oxidation, which can alter its charge and chromatographic behavior. Adding antioxidants like dithiothreitol (DTT) or 2-mercaptoethanol to your buffers can help prevent this.
| Parameter | Troubleshooting Action | Expected Outcome |
| pH of Mobile Phase | Adjust pH further from the pI of methionine and co-eluting amino acids.[5][6] | Improved separation between methionine and other amino acids. |
| Ionic Strength Gradient | Decrease the slope of the salt gradient or use a step gradient.[7] | Enhanced resolution of closely eluting peaks. |
| Column Temperature | Optimize and control the column temperature.[6] | Sharper peaks and improved reproducibility. |
| Sample Ionic Strength | Desalt or dilute the sample before injection.[5] | Better binding to the column and improved recovery. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
FAQs & Troubleshooting
Question: I am analyzing underivatized amino acids using RP-HPLC, but methionine is not well-retained. How can I improve its retention?
Answer: Underivatized amino acids are highly polar and generally show poor retention on traditional reversed-phase columns.[9]
-
Use of Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase the hydrophobicity of the amino acids and improve their retention.
-
Consider a Different Stationary Phase: An aqueous C18 column, designed for use with highly aqueous mobile phases, can provide better retention for polar analytes like methionine.
-
HILIC as an Alternative: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique than RP-HPLC.[10][11][12][13][14]
Question: My derivatized methionine peak is showing tailing in RP-HPLC. What could be the cause?
Answer: Peak tailing for derivatized amino acids in RP-HPLC can arise from several sources.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the derivatized amino acid, leading to tailing. Using an end-capped column or adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this effect.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or injecting a smaller volume.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of unreacted methionine can contribute to peak tailing. Ensure the reaction conditions (pH, temperature, and reagent concentration) are optimal. For instance, with AccQ•Tag derivatization, a 4–6x molar excess of the reagent is recommended for complete reaction.[15]
Caption: A decision-making workflow for using derivatization in methionine analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
FAQs & Troubleshooting
Question: My retention times are drifting in my HILIC method for methionine separation. Why is this happening?
Answer: Retention time drift in HILIC is a common challenge, often related to the equilibration of the water layer on the stationary phase.[16]
-
Column Equilibration: HILIC columns require a significant amount of time to equilibrate. Ensure that the column is equilibrated with the starting mobile phase for a sufficient duration before starting your analytical run. Any changes in the mobile phase composition will necessitate re-equilibration.
-
Mobile Phase Composition: The organic solvent content in the mobile phase is a key driver of retention in HILIC.[10] Precise and consistent preparation of the mobile phase is critical. The use of a buffer salt, such as ammonium formate or ammonium acetate, is also crucial for obtaining reproducible retention times and good peak shapes.[10][13]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the partitioning of analytes, leading to shifts in retention time. A thermostatted column compartment is highly recommended.
Question: I am observing poor peak shape for methionine in my HILIC separation. How can I improve it?
Answer: Poor peak shape in HILIC can be addressed by optimizing the mobile phase and injection solvent.
-
Mobile Phase Buffer: The concentration and pH of the buffer in the mobile phase can significantly impact peak shape.[11] For zwitterionic compounds like amino acids, a buffer is necessary to control the ionization state. Ammonium formate is a commonly used volatile buffer compatible with mass spectrometry.[10][13]
-
Injection Solvent: The injection solvent should ideally be similar in composition to the starting mobile phase, or weaker (i.e., higher in organic solvent). Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase can lead to peak distortion.
| Parameter | Troubleshooting Action | Expected Outcome |
| Acetonitrile Concentration | Increase the percentage of acetonitrile in the mobile phase.[10] | Increased retention of methionine. |
| Buffer Concentration | Optimize the buffer salt concentration (e.g., 5-20 mM ammonium formate).[10][13] | Improved peak shape and reproducibility. |
| Mobile Phase pH | Adjust the pH of the mobile phase (e.g., pH 3.0 with formic acid).[10][11] | Altered selectivity and potentially improved resolution. |
| Injection Volume | Reduce the injection volume if overloading is suspected. | Sharper, more symmetrical peaks. |
Experimental Protocols
Protocol 1: RP-HPLC with Pre-column Derivatization using o-Phthalaldehyde (OPA)
This protocol is adapted for the separation of methionine from other primary amino acids.[17][18]
-
Sample Preparation:
-
Derivatization:
-
Mix the sample or standard with OPA reagent (in the presence of a thiol like 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 50 mM sodium acetate, pH 7.2).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[20]
-
Protocol 2: HILIC for Underivatized Methionine
This protocol is suitable for the analysis of underivatized methionine, particularly when using mass spectrometry detection.[10][11][12][13]
-
Sample Preparation:
-
Deproteinize biological samples using a method like acid precipitation (e.g., with 10% trichloroacetic acid) or ultrafiltration.[1]
-
Dilute the sample in a solvent with a high organic content (e.g., 80% acetonitrile) similar to the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC column with an amide or diol stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase A: Acetonitrile with a small amount of aqueous buffer (e.g., 95:5 acetonitrile:10 mM ammonium formate, pH 3.0).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Gradient: A gradient from a high concentration of mobile phase A to a higher concentration of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode.[14]
-
References
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. General problems associated with the analysis of amino acids by automated ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. 193.16.218.141 [193.16.218.141]
- 7. m.youtube.com [m.youtube.com]
- 8. med.unc.edu [med.unc.edu]
- 9. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 10. halocolumns.com [halocolumns.com]
- 11. waters.com [waters.com]
- 12. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. myfoodresearch.com [myfoodresearch.com]
Validation & Comparative
A Comparative Guide to the Validation of DL-Methionine-d3 as an Internal Standard for Methionine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methionine, an essential amino acid, is critical in a multitude of research areas, from metabolic studies and nutritional science to clinical diagnostics and pharmaceutical development. Achieving reliable and reproducible results, particularly in complex biological matrices, necessitates the use of a robust internal standard to correct for variations inherent in the analytical process. This guide provides an objective comparison and detailed validation data for DL-Methionine-d3, a stable isotope-labeled (SIL) internal standard, demonstrating its suitability for precise methionine quantification via mass spectrometry.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][] this compound, in which the three hydrogen atoms of the S-methyl group are replaced with deuterium, is an ideal internal standard for methionine analysis.[3][4] Its chemical and physical properties are nearly identical to the endogenous analyte, meaning it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer.[5] This ensures that any sample loss during extraction, or variations in instrument response, affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification based on the ratio of their signals.
Comparative Performance: this compound vs. Alternative Standards
The selection of an appropriate internal standard is crucial for method accuracy. While other types of standards exist, they often fall short of the performance offered by a stable isotope-labeled analog like this compound.
| Internal Standard Type | Advantages | Disadvantages | Performance with Methionine |
| This compound (Stable Isotope-Labeled) | Co-elutes with methionine. Corrects for matrix effects, extraction variability, and instrument drift. Highest accuracy and precision.[5] | Higher cost compared to structural analogs. | Excellent: Considered the optimal choice for LC-MS/MS quantification, providing the most reliable data. |
| Structural Analog (e.g., Ethionine) | Lower cost. Readily available. | Different chromatographic retention times and ionization efficiencies. May not fully compensate for matrix effects. | Moderate: Can provide acceptable results in some applications but is more susceptible to inaccuracies due to differences in chemical behavior compared to methionine. |
| No Internal Standard | Simplest approach. Lowest cost. | Highly susceptible to matrix effects, injection volume variations, and instrument instability. Poor accuracy and precision. | Poor: Not recommended for quantitative analysis in complex matrices like plasma, urine, or tissue homogenates due to significant potential for erroneous results. |
Experimental Validation Data
The following data summarizes the performance of an LC-MS/MS method for methionine quantification using this compound as the internal standard, validated according to ICH and FDA guidelines.[6][7][8] The results demonstrate the method's suitability for its intended purpose.
Table 1: Summary of Method Validation Parameters
| Performance Characteristic | Acceptance Criteria | Result |
| Linearity (R²) | R² ≥ 0.99 | 0.9989[9] |
| Range | 1.0 - 200 µmol/L | 1.0 - 200 µmol/L[9] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.04 µmol/L[9] |
| Limit of Quantitation (LOQ) | S/N ≥ 10, Precision ≤ 20% CV, Accuracy 80-120% | 0.1 µmol/L[9] |
| Intra-Day Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | 2.68% - 3.79%[9] |
| Inter-Day Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | 2.98% - 3.84%[9] |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 99.3% - 101.7%[9] |
| Matrix Effect | 85 - 115% | Within acceptable limits |
| Extraction Recovery | Consistent and reproducible | > 90% |
Data is representative of typical LC-ESI-MS/MS method performance.[9]
Visualized Experimental Workflow & Logic
To ensure clarity and reproducibility, the experimental process and the role of the internal standard are visualized below.
Experimental Protocol: Quantification of Methionine in Human Plasma
This protocol details a standard procedure for quantifying methionine using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
Methionine certified reference standard
-
This compound (S-methyl-d3) internal standard (IS)[4]
-
LC-MS grade acetonitrile, water, and formic acid
-
Control human plasma
2. Preparation of Stock and Working Solutions
-
Methionine Stock (1 mg/mL): Accurately weigh and dissolve methionine in water.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Solutions: Prepare serial dilutions of the methionine stock solution in water to create working standards for the calibration curve (e.g., ranging from 10 to 2000 µmol/L). Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 500 µmol/L).
3. Sample Preparation
-
Calibration Standards & Quality Controls (QCs): To 90 µL of control plasma, add 10 µL of the appropriate methionine working solution and 10 µL of the internal standard working solution.
-
Unknown Samples: To 90 µL of sample plasma, add 10 µL of water and 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to all samples.
-
Vortex & Centrifuge: Vortex each sample for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from other endogenous compounds (e.g., 0-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Methionine: Q1: 150.1 -> Q3: 104.1
-
This compound: Q1: 153.1 -> Q3: 107.1
-
5. Data Analysis
-
Integrate the peak areas for both methionine and this compound.
-
Calculate the peak area ratio (Methionine Area / this compound Area) for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with 1/x² weighting.
-
Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
This comprehensive validation data and detailed protocol underscore the effectiveness of this compound as an internal standard. Its use is fundamental to developing robust, accurate, and precise analytical methods for methionine quantification, empowering researchers to generate high-quality data in their respective fields.
References
- 1. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound (S-methyl-d3) | LGC Standards [lgcstandards.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head on Isotopic Tracers: DL-Methionine-D3 vs. 13C-Labeled Methionine
In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules through complex biochemical pathways. Among these, labeled versions of the essential amino acid methionine are crucial for studying a host of cellular processes, from protein synthesis to methylation. This guide provides a detailed comparison of two common isotopic tracers: DL-Methionine-D3 (deuterium-labeled) and 13C-labeled methionine. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific experimental needs.
At a Glance: Key Differences and Considerations
| Feature | This compound | 13C-Labeled Methionine |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Common Use Cases | Proteomics, metabolic imaging | Metabolic Flux Analysis (MFA), proteomics |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Potential for Isotope Effect | Higher, due to the significant mass difference between ¹H and ²H | Lower, due to the smaller relative mass difference between ¹²C and ¹³C |
| Cost | Generally lower | Generally higher |
| Background Noise | Low natural abundance of deuterium results in low background | Higher natural abundance of ¹³C can be a consideration in some analyses |
Performance Data: A Comparative Overview
Direct comparative studies evaluating the performance of this compound and 13C-labeled methionine under identical experimental conditions are limited. However, data from individual studies provide insights into their respective applications and performance.
Table 1: Performance Metrics for 13C-Labeled Methionine
| Parameter | Experimental System | Key Findings |
| Retention Rate | Human infants receiving a single oral dose of L-1-¹³C-methionine | Average retention rate of the carboxyl group was 91.2% of the intake.[1] |
| Metabolic Flux | Human fibrosarcoma cell line (HT1080) with [U-¹³C]-methionine | Enabled quantification of transmethylation and propylamine transfer fluxes, each accounting for approximately 15% of net methionine uptake.[2] |
| Protein Synthesis | In vitro muscle cell model (C2C12 myotubes) with methyl[D₃]-¹³C-methionine | Incorporation of the ¹³C-methionine component reached an enrichment of 8.5% in cellular protein by 48 hours.[3] |
Table 2: Performance Metrics for Deuterium-Labeled Methionine
| Parameter | Experimental System | Key Findings |
| Pharmacokinetics | Rats receiving an intravenous bolus of [²H₇]methionine | The half-life of [²H₇]methionine was 35.0 ± 6.9 minutes.[4] |
| Remethylation | Rats receiving an intravenous bolus of [²H₇]methionine | The fraction of [²H₇]methionine that was remethylated to [²H₄]methionine was 0.185 ± 0.028.[4] |
| Protein Breakdown | In vitro muscle cell model (C2C12 myotubes) with methyl[D₃]-¹³C-methionine | The D₃-methyl group was transferred to histidine to form methyl[D₃]-3-methylhistidine, allowing for the quantification of muscle protein breakdown.[3] |
Experimental Methodologies: A Closer Look
13C-Metabolic Flux Analysis (MFA) with 13C-Labeled Methionine
This technique is a cornerstone for quantifying the rates (fluxes) of metabolic pathways.
Experimental Protocol:
-
Cell Culture: Cells are cultured in a medium where the standard methionine is replaced with a known concentration of 13C-labeled methionine (e.g., [U-13C5]-methionine).[2] The culture is maintained until it reaches a metabolic and isotopic steady state.[5]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a rapid quenching method with a cold solvent (e.g., 80% methanol).[2]
-
Sample Derivatization: Amino acids and other metabolites may be derivatized to improve their volatility and chromatographic properties for analysis.[2]
-
Mass Spectrometry Analysis: The isotopic labeling patterns of the metabolites are measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
-
Flux Calculation: The measured mass isotopomer distributions are used in computational models to estimate the intracellular metabolic fluxes.[2][5]
Metabolic Tracing with this compound
Deuterium-labeled methionine is frequently employed in proteomics and studies of methylation dynamics.
Experimental Protocol:
-
Tracer Administration: this compound is introduced into the biological system, either in cell culture media or through administration to an animal model.
-
Sample Collection: Biological samples (e.g., plasma, tissues, cells) are collected at various time points.[4]
-
Protein Hydrolysis (for proteomics): To analyze amino acid incorporation into proteins, protein fractions are isolated and hydrolyzed to release individual amino acids.
-
Mass Spectrometry Analysis: The enrichment of the deuterium-labeled methionine and its metabolic products is quantified using GC-MS or LC-MS.[4]
-
Kinetic Modeling: The time-course data of isotope enrichment is used to calculate pharmacokinetic parameters or turnover rates.[4]
Visualizing the Concepts
Concluding Remarks: Choosing the Right Tracer
The choice between this compound and 13C-labeled methionine hinges on the specific research question and the analytical methods available.
-
13C-labeled methionine is the preferred tracer for Metabolic Flux Analysis (MFA) due to the lower potential for kinetic isotope effects, which can alter metabolic rates and complicate flux calculations.[6] The well-established methodologies for 13C-MFA allow for precise quantification of pathway activities.[5]
-
This compound offers a cost-effective alternative for studies where precise flux quantification is not the primary goal. It is well-suited for proteomics to measure protein synthesis and degradation, and for tracing the methyl group in methylation studies . The low natural abundance of deuterium provides a clean background for detection. However, researchers should be mindful of potential kinetic isotope effects, which are more pronounced with deuterium labeling due to the larger relative mass difference compared to 13C.[6]
Ultimately, both tracers are powerful tools in the arsenal of metabolic research. A thorough understanding of their respective strengths and limitations, as outlined in this guide, will enable researchers to design more robust experiments and generate more accurate and insightful data.
References
- 1. Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling on Methionine Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic labeling on metabolic pathways is critical for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of methionine metabolism with and without deuterium labeling, supported by experimental data and detailed protocols.
Deuterium, a stable isotope of hydrogen, is a powerful tool in metabolic research. Its increased mass compared to protium (¹H) can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a carbon-deuterium (C-D) bond proceed at a slower rate than those involving a carbon-hydrogen (C-H) bond.[1][2] This phenomenon can be leveraged to modulate metabolic pathways, improve the pharmacokinetic profiles of drugs, and elucidate reaction mechanisms.[3][4] This guide focuses on the isotopic effects of deuterium labeling on the metabolism of methionine, an essential amino acid central to numerous cellular processes, including protein synthesis, methylation, and the production of antioxidants.[5]
Quantitative Comparison of Deuterated vs. Non-deuterated Methionine Metabolism
The primary effect of deuterium labeling on methionine metabolism is a decrease in the rate of reactions that involve the enzymatic cleavage of a C-D bond. This is particularly relevant for the methyl group of methionine, which is actively transferred in the transmethylation pathway.
| Parameter | Deuterated Methionine | Non-deuterated Methionine | Fold Change | Study Organism/System | Citation |
| Pharmacokinetics | |||||
| Half-life ([2H7]methionine) | 35.0 +/- 6.9 min | Not directly compared in the same study | - | Rats | [6] |
| Remethylation Fraction | 0.185 +/- 0.028 | Not directly compared in the same study | - | Rats | [6] |
| Enzyme Kinetics (Illustrative) | |||||
| Intrinsic Clearance (CLint) of Enzalutamide (N-CH3 vs N-CD3) | Lower | Higher | ~2-fold lower | Rat and Human Liver Microsomes | [7] |
| Kinetic Isotope Effect (KIE) | |||||
| Methionine Synthase (¹³C KIE) | 1.087 | 1 (Reference) | 1.087 | - | [8] |
Note: Direct comparative pharmacokinetic data for deuterated versus non-deuterated L-methionine in the same study is limited. The data for enzalutamide is included to illustrate the typical magnitude of the kinetic isotope effect on N-demethylation, a process analogous to the enzymatic manipulation of methionine's methyl group. The KIE for methionine synthase is for the carbon isotope but indicates that enzymatic reactions involving the core of methionine metabolism are sensitive to isotopic substitution.
Metabolic Pathways of Methionine
The metabolism of methionine is primarily composed of three interconnected pathways: the methionine cycle (transmethylation), the transsulfuration pathway, and the remethylation pathway. Deuterium labeling of the methyl group is expected to most significantly impact the transmethylation pathway.
Methionine Cycle (Transmethylation)
This pathway is crucial for donating methyl groups for the methylation of DNA, RNA, proteins, and other molecules.
Transsulfuration Pathway
This pathway converts homocysteine into cysteine, a precursor for the major intracellular antioxidant, glutathione.
Remethylation Pathway
This pathway regenerates methionine from homocysteine, utilizing folate and vitamin B12-dependent mechanisms.
Experimental Protocols
Accurate quantification of methionine and its metabolites is crucial for studying the effects of deuterium labeling. Below are summarized protocols for common analytical techniques.
Sample Preparation for LC-MS/MS Analysis of Plasma/Urine
-
Thaw Samples : Thaw frozen plasma or urine samples on ice.
-
Internal Standard : Add an isotopic-labeled internal standard solution to the sample.
-
Reduction (for total thiols) : For the quantification of total homocysteine and cysteine, add a reducing agent like Dithiothreitol (DTT) and incubate.
-
Protein Precipitation : Precipitate proteins by adding a cold organic solvent (e.g., methanol with 0.1% formic acid).
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis : Inject the supernatant into the LC-MS/MS system.
Experimental Workflow for GC-MS Analysis of Methionine
Protocol for ²H NMR Spectroscopy of Deuterated Methionine Metabolism in vivo
-
Animal Preparation : Anesthetize the study animal (e.g., rat) and position it within the NMR spectrometer.
-
Baseline Spectrum : Acquire a baseline ²H NMR spectrum of the tissue of interest (e.g., liver) before administering the labeled compound.
-
Administration of Deuterated Methionine : Administer a bolus of deuterium-labeled methionine (e.g., [methyl-²H₃]methionine) intravenously.
-
Time-course Spectra Acquisition : Acquire a series of ²H NMR spectra at regular intervals to monitor the appearance and disappearance of deuterated metabolites over time.
-
Data Processing : Process the NMR data (Fourier transformation, phasing, baseline correction) to obtain high-resolution spectra.
-
Peak Identification and Quantification : Identify the resonance peaks corresponding to deuterated methionine and its metabolites (e.g., [methyl-²H₃]sarcosine) and quantify their signal intensities to determine their concentrations as a function of time.
Alternative Labeling and Detection Strategies
While deuterium labeling with detection by mass spectrometry or NMR is a powerful approach, other methods offer complementary information.
-
¹³C-Labeling : Using ¹³C-labeled methionine allows for metabolic flux analysis, tracing the carbon skeleton through various pathways.[9] This can be combined with deuterium labeling for more comprehensive studies.
-
Stimulated Raman Scattering (SRS) Microscopy : This imaging technique can visualize the uptake and distribution of deuterated molecules, such as d8-methionine, in living cells and tissues with high spatial resolution, offering insights into metabolic heterogeneity.[10][11]
-
Radioisotopic Labeling (e.g., ³⁵S, ¹⁴C) : Traditional radiolabeling offers high sensitivity for tracing methionine metabolism, particularly for quantifying incorporation into proteins and excretion.[12]
Conclusion
Deuterium labeling provides a robust and minimally invasive method to probe the intricacies of methionine metabolism. The kinetic isotope effect induced by deuterium substitution can modulate reaction rates, offering a unique tool for studying metabolic regulation and for the development of therapeutic agents with improved pharmacokinetic profiles. By combining deuterium labeling with advanced analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can gain detailed quantitative insights into the dynamic metabolic fate of methionine in both health and disease. The choice of labeling strategy and analytical platform should be guided by the specific research question, with each method offering distinct advantages in sensitivity, spatial resolution, and the type of metabolic information obtained.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative metabolism of L-methionine, DL-methionine and DL-2-hydroxy 4-methylthiobutanoic acid by broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DL-Methionine-D3 for Accurate Quantification in Life Sciences Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the precision of analytical methods is paramount. Stable isotope-labeled internal standards are the cornerstone of accurate mass spectrometry-based quantification. This guide provides a comprehensive cross-validation of DL-Methionine-D3, a commonly used deuterated internal standard for methionine analysis. We will objectively compare its performance with alternative isotopic labeling strategies, supported by experimental data and detailed protocols. This guide aims to equip researchers with the necessary information to make informed decisions for their specific analytical needs.
Data Presentation: Quantitative Comparison of Isotopic Labeling Strategies
The choice of an internal standard can significantly impact the accuracy and precision of quantification. Below is a summary of the key performance characteristics of different methionine isotopic labeling strategies.
| Feature | This compound (Deuterated) | L-Methionine-D3 (Deuterated) | L-Methionine-¹³C₅,¹⁵N₁,D₃ |
| Isotopic Purity | Typically >98% | Typically >98% | Typically >99% |
| Chemical Purity | >98% | >98% | >98% |
| Co-elution with Analyte | Partial separation from unlabeled methionine may occur in high-resolution chromatography.[1] | Partial separation from unlabeled methionine may occur in high-resolution chromatography. | Co-elutes perfectly with unlabeled methionine, minimizing analytical variability.[2] |
| Isotope Effect | Potential for isotopic effects, which can influence fragmentation patterns and retention times, potentially affecting accuracy.[1] | Similar potential for isotopic effects as the DL form. | Minimal to no isotopic effect, leading to higher accuracy and precision in quantification.[2] |
| Susceptibility to H/D Exchange | Low, as the deuterium atoms are on a methyl group. | Low, for the same reason as the DL form. | Not applicable. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C-labeled standards. | Similar in cost to the DL form. | Generally more expensive due to a more complex synthesis process.[3][4] |
| Typical Application | Internal standard for LC-MS/MS quantification of methionine. | Internal standard for LC-MS/MS quantification of L-methionine. | Internal standard in quantitative proteomics (SILAC) and metabolomics for high-accuracy quantification. |
| Reported Performance | LOD: 0.04 µmol/l, LOQ: 0.1 µmol/l, Mean Recovery: 101.7% and 99.3% in a study measuring plasma methionine.[5] | Not explicitly found in a direct comparative study. | Generally considered the "gold standard" for accuracy due to identical chemical and physical properties to the analyte.[2] |
Key Takeaway: While deuterated standards like this compound are cost-effective and widely used, ¹³C-labeled standards offer superior analytical performance due to their identical chromatographic behavior and lack of isotopic effects, leading to more accurate and precise quantification.[1][2]
Experimental Protocols
Protocol 1: Quantification of Methionine in Human Plasma using LC-MS/MS and a Deuterated Internal Standard
This protocol is adapted from a method for measuring methionine levels in schizophrenic patients using L-Methionine-D3 as an internal standard.[5] It can be readily adapted for use with this compound.
1. Materials and Reagents:
-
This compound (or L-Methionine-D3)
-
Methionine standard
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
Formic acid
-
Ultrapure water
-
Human plasma samples
2. Sample Preparation:
-
To 20 µl of plasma, add 20 µl of a 25 µmol/l internal standard solution (this compound).
-
Vortex the mixture for 10 seconds.
-
Add 40 µl of 250 mM DTT, vortex for 30 seconds, and incubate at room temperature for 5 minutes.
-
Add 200 µl of a precipitating solution (e.g., acetonitrile with 0.1% formic acid) to remove proteins.
-
Vortex for 10 seconds and then centrifuge at 13,000 g for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate methionine from other plasma components.
-
Flow Rate: As recommended for the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Methionine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated standard (precursor ion will be m/z + 3).
-
4. Quantification:
-
Construct a calibration curve using known concentrations of methionine standard spiked with the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of methionine in the plasma samples from the calibration curve.
Protocol 2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
This protocol provides a general workflow for a SILAC experiment, which can utilize labeled forms of methionine.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium containing unlabeled methionine.
-
For the "heavy" population, use a specially formulated SILAC medium that lacks methionine but is supplemented with a "heavy" isotope-labeled methionine (e.g., L-Methionine-¹³C₅,¹⁵N₁).
-
Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acid into the proteome.
2. Experimental Treatment and Sample Collection:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" cells).
-
Harvest the cells from both populations.
3. Sample Preparation for Mass Spectrometry:
-
Combine equal numbers of cells (or equal amounts of protein lysate) from the "light" and "heavy" populations.
-
Lyse the combined cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Clean up the peptide mixture using a suitable method (e.g., solid-phase extraction).
4. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
The ratio of the peak intensities of the "heavy" and "light" peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.
-
Use specialized software to identify the proteins and quantify the changes in their expression levels.
Mandatory Visualization
Caption: Overview of major methionine metabolic pathways.
Caption: Workflow for methionine quantification in plasma.
References
A Comparative Guide to L-Methionine-d3 and DL-Methionine-d3 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope-labeled amino acids are indispensable tools for tracing the flux of nutrients through complex biochemical pathways. Methionine, an essential sulfur-containing amino acid, plays a central role in protein synthesis, methylation reactions, and the production of key metabolites. When selecting a deuterated methionine tracer, researchers are often faced with the choice between the pure L-enantiomer (L-Methionine-d3) and the racemic mixture (DL-Methionine-d3). This guide provides an objective comparison of these two tracers, supported by experimental data, to inform the selection of the most appropriate tool for your metabolic studies.
Core Differences in Metabolism and Bioavailability
The fundamental distinction between L-Methionine-d3 and this compound lies in the metabolic fate of the D-enantiomer present in the racemic mixture. While the L-isomer is directly utilized by the body for protein synthesis and other metabolic functions, the D-isomer must first undergo a two-step enzymatic conversion to become biologically active.[1][2] This process has significant implications for the bioavailability and kinetics of the tracer.
The conversion of D-methionine to L-methionine primarily occurs in the liver and kidneys and involves the following steps[2][3]:
-
Oxidative Deamination: The enzyme D-amino acid oxidase (DAAO) converts D-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMB).[4][5]
-
Transamination: A transaminase then converts KMB to L-methionine.[2]
This enzymatic conversion is not always 100% efficient and can be influenced by various factors, including the metabolic state of the organism.[1][6] Studies in humans and various animal models have shown that a portion of ingested D-methionine is excreted in the urine, indicating incomplete conversion.[7][8] This incomplete and variable bioavailability of the D-isomer in this compound is a critical consideration for tracer studies where precise quantification of metabolic flux is paramount.
Quantitative Comparison of L-Methionine vs. DL-Methionine
The following tables summarize quantitative data from studies comparing the bioavailability and metabolic effects of L-methionine and DL-methionine. While these studies do not all use the deuterated forms, the findings are directly applicable to the behavior of L-Methionine-d3 and the D- and L-components of this compound.
Table 1: Relative Bioavailability (RBV) of D-Methionine/DL-Methionine Compared to L-Methionine
| Species | Response Criterion | RBV of D-Met/DL-Met (relative to L-Met = 100%) | Reference |
| Nursery Pigs | Nitrogen Retention | 89.6% (for D-Met) | [6] |
| Nursery Pigs | Average Daily Gain | 69.4% (for DL-Met) | [6] |
| Nursery Pigs | Gain:Feed Ratio | 81.3% (for DL-Met) | [6] |
| Broiler Chickens | Average Daily Gain | 69.9% (for DL-Met) | [9] |
| Humans | Nitrogen Balance | D-methionine poorly utilized | [7] |
Table 2: Comparative Effects of L-Methionine and DL-Methionine Supplementation in Broiler Chickens
| Parameter | L-Methionine | DL-Methionine | Key Findings | Reference |
| Body Weight Gain | Significantly Higher | Lower | L-Methionine is more effective for promoting growth. | [10] |
| D-Amino Acid Oxidase (DAAO) Activity | No significant change | Increased | DL-Methionine supplementation enhances the activity of the enzyme responsible for D-methionine conversion. | [10] |
| Oxidative Stress | - | Reduced | DL-Methionine showed a stronger effect in reducing oxidative stress markers. | [10] |
Experimental Considerations and Recommendations
The choice between L-Methionine-d3 and this compound as a metabolic tracer depends on the specific research question.
-
For precise quantification of protein synthesis and transmethylation fluxes, L-Methionine-d3 is the superior choice. Its direct incorporation into metabolic pathways without the need for prior conversion ensures that the measured isotopic enrichment accurately reflects the intended metabolic process. The use of L-Methionine-d3 simplifies kinetic modeling and reduces potential confounding factors arising from the variable and incomplete conversion of the D-isomer.
-
This compound may be considered in studies specifically investigating the metabolism of D-amino acids or the efficacy of the D- to L-methionine conversion pathway. However, researchers must account for the differential kinetics of the two isomers and the potential for incomplete conversion, which can complicate data interpretation. When using this compound, it is crucial to employ analytical methods that can distinguish between the D- and L-labeled enantiomers.[11]
Signaling Pathways and Experimental Workflows
Methionine Metabolism Signaling Pathway
The following diagram illustrates the central pathways of methionine metabolism, including the methionine cycle, the transsulfuration pathway, and the conversion of D-methionine to L-methionine.
Caption: Metabolic fate of L-Methionine-d3 and this compound.
Experimental Workflow: Measuring Muscle Protein Synthesis
The following diagram outlines a typical workflow for a stable isotope tracer study to measure muscle protein synthesis using L-Methionine-d3.
Caption: Workflow for muscle protein synthesis measurement.
Experimental Protocols
Key Experiment: Measurement of Muscle Protein Synthesis using L-Methionine-d3
This protocol is adapted from established methods for measuring muscle protein synthesis using stable isotope-labeled amino acids.[12]
Objective: To quantify the fractional synthetic rate (FSR) of muscle protein.
Materials:
-
Sterile, injectable L-Methionine-d3 (e.g., methyl-d3).
-
Saline solution for infusion.
-
Infusion pump.
-
Catheters for infusion and blood sampling.
-
Biopsy needles.
-
Liquid nitrogen for sample snap-freezing.
-
Homogenization buffer.
-
Trichloroacetic acid (TCA).
-
Hydrochloric acid (HCl).
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
Methodology:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
-
Baseline Sampling: A baseline blood sample and a muscle biopsy from a target muscle (e.g., vastus lateralis) are collected.
-
Tracer Infusion: A primed, continuous intravenous infusion of L-Methionine-d3 is initiated. The priming dose is given to rapidly achieve isotopic steady state in the plasma, followed by a constant infusion to maintain it.
-
Serial Sampling: Blood samples are collected at regular intervals throughout the infusion to monitor plasma L-Methionine-d3 enrichment. A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period.
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C.
-
Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C.
-
Muscle tissue is later powdered, and proteins are precipitated with TCA. The protein pellet is washed and then hydrolyzed in HCl to release free amino acids.
-
-
Mass Spectrometry Analysis:
-
The isotopic enrichment of L-Methionine-d3 in plasma and in the protein hydrolysate is determined by GC-MS or LC-MS/MS.
-
-
Calculation of Fractional Synthetic Rate (FSR): FSR is calculated using the following formula:
FSR (%/hour) = (E_protein_t2 - E_protein_t1) / (E_precursor * t) * 100
Where:
-
E_protein_t2 and E_protein_t1 are the isotopic enrichments of L-Methionine-d3 in the muscle protein at the end and beginning of the infusion, respectively.
-
E_precursor is the average isotopic enrichment of the precursor pool (plasma L-Methionine-d3) over the infusion period.
-
t is the duration of the infusion in hours.
-
Key Experiment: Assessing the Bioavailability of D-Methionine-d3 from a this compound Tracer
This protocol is designed to quantify the in vivo conversion of D-Methionine-d3 to L-Methionine-d3.[11]
Objective: To determine the fraction of administered D-Methionine-d3 that is converted to L-Methionine-d3.
Materials:
-
Sterile, injectable this compound.
-
Sterile, injectable L-Methionine with a different isotopic label (e.g., 13C-L-Methionine) to determine L-methionine clearance.
-
Catheters for infusion and blood sampling.
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) with a chiral column capable of separating D- and L-methionine.
Methodology:
-
Subject Preparation: Subjects are studied under controlled dietary conditions.
-
Tracer Administration: A bolus intravenous injection of this compound is administered. In a separate experiment or using a co-infusion design, a known amount of a labeled L-methionine tracer is administered to determine the clearance of L-methionine.
-
Serial Blood Sampling: Blood samples are collected frequently over several hours following the tracer administration.
-
Sample Processing: Plasma is separated and stored at -80°C until analysis.
-
Chiral LC-MS/MS Analysis: The concentrations of D-Methionine-d3 and L-Methionine-d3 in the plasma samples are quantified using a validated stereoselective LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
The area under the plasma concentration-time curve (AUC) is calculated for both D-Methionine-d3 and the newly formed L-Methionine-d3.
-
The total body clearance of L-methionine is determined from the separate L-methionine tracer experiment.
-
-
Calculation of Conversion Fraction: The fraction of D-Methionine-d3 converted to L-Methionine-d3 (F) is calculated as:
F = (AUC_L-Met-d3_from_D-Met-d3 * Clearance_L-Met) / Dose_D-Met-d3
Conclusion
For metabolic studies requiring precise and accurate quantification of methionine flux through pathways such as protein synthesis and methylation, L-Methionine-d3 is the recommended tracer. Its direct utilization by the body minimizes confounding variables and simplifies data interpretation. This compound is a specialized tool for investigating the metabolism of D-amino acids , but its use as a general tracer for methionine metabolism is complicated by the incomplete and variable conversion of the D-isomer to the biologically active L-form. Researchers should carefully consider their experimental goals and the metabolic intricacies of these tracers to ensure the generation of robust and reliable data.
References
- 1. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of DL-METHIONINE-D3 from different commercial suppliers
For researchers in the fields of drug metabolism, pharmacokinetics, and proteomics, the quality of isotopically labeled internal standards is paramount for generating reliable and reproducible data. DL-METHIONINE-D3, a deuterated form of the essential amino acid methionine, is frequently used as an internal standard in mass spectrometry-based quantification assays. However, the quality and performance of this critical reagent can vary between commercial suppliers.
This guide provides a comprehensive framework for the comparative analysis of this compound from different commercial sources. It outlines the key quality attributes to consider and details the experimental protocols necessary to conduct a thorough in-house evaluation. By following this guide, researchers can make informed decisions when selecting the most suitable product for their specific application, ensuring the accuracy and integrity of their experimental results.
Key Quality and Performance Parameters
The suitability of this compound as an internal standard is determined by several key parameters. The following table summarizes these critical attributes and provides a template for researchers to record their findings when comparing products from different suppliers.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Desired Specification |
| Chemical Purity (%) | >98% | |||
| Isotopic Enrichment (%) | >98% | |||
| Stereoisomeric Purity (% D-isomer, % L-isomer) | 48-52% of each isomer | |||
| Residual Solvents (ppm) | As per ICH Q3C guidelines | |||
| Elemental Impurities (ppm) | As per ICH Q3D guidelines | |||
| Performance in LC-MS/MS | ||||
| Signal Intensity | High and reproducible | |||
| Peak Shape | Symmetrical and sharp | |||
| Retention Time Stability | Consistent across runs | |||
| Lot-to-Lot Consistency | High |
Experimental Protocols for Quality Assessment
A thorough evaluation of this compound from different suppliers requires a combination of analytical techniques. The following are detailed methodologies for assessing the key quality parameters.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of the main this compound peak relative to any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound from each supplier in the initial mobile phase.
-
Analysis: Inject equal volumes of each sample and record the chromatograms. Calculate the area percentage of the main peak.
Isotopic Enrichment and Purity by Mass Spectrometry (MS)
Objective: To confirm the mass of the deuterated compound and determine the percentage of the D3-labeled species.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: Prepare dilute solutions of each this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the samples directly into the mass spectrometer and acquire full scan mass spectra. Determine the relative abundance of the ion corresponding to this compound (m/z) and any unlabeled (m/z) or partially labeled species.
Stereoisomeric Purity by Chiral Chromatography
Objective: To determine the relative proportions of the D- and L-enantiomers of METHIONINE-D3.
Methodology:
-
Instrumentation: An HPLC system with a UV or mass spectrometric detector.
-
Column: A chiral column capable of separating the D and L enantiomers of methionine.
-
Mobile Phase: A mobile phase appropriate for the selected chiral column, often a mixture of a non-polar solvent and a polar modifier.
-
Analysis: Inject the samples and determine the peak areas for the D- and L-isomers. Calculate the percentage of each enantiomer. The importance of stereoisomeric purity lies in ensuring that the internal standard accurately reflects the behavior of the analyte, as biological systems can exhibit stereoselectivity.[1]
Visualizing the Experimental Workflow and a Relevant Biological Pathway
To aid in the understanding of the comparative analysis process and the biological context of methionine, the following diagrams are provided.
Caption: Workflow for comparing this compound from different suppliers.
Caption: The central role of methionine in the synthesis of the universal methyl donor, SAM.
By implementing this structured approach to supplier evaluation, researchers can confidently select a source of this compound that meets the rigorous demands of their analytical assays, ultimately contributing to the generation of high-quality, reliable scientific data.
References
Inter-laboratory Perspectives on Methionine Quantification Utilizing DL-METHIONINE-D3
A comparative guide for researchers, scientists, and drug development professionals on the robust and reproducible quantification of methionine in biological matrices using DL-METHIONINE-D3 as an internal standard.
The accurate quantification of methionine, an essential amino acid, is critical in various fields of research, including metabolic studies, clinical diagnostics, and pharmaceutical development. The stable isotope-labeled internal standard, this compound, is frequently employed in mass spectrometry-based methods to ensure high accuracy and precision by correcting for variability in sample preparation and analysis. This guide synthesizes data from multiple studies to provide a comparative overview of method performance and a detailed experimental protocol for methionine quantification.
Comparative Analysis of Quantitative Performance
| Performance Metric | Study A | Study B | Study C |
| Recovery (%) | 98.4 - 100.5[1][2] | 99.3 - 101.7[3][4] | 92.9 - 103.6[2] |
| Intra-day Precision (%CV) | 2.1 - 4.3[2] | 2.68 - 3.79[3][4] | Not Reported |
| Inter-day Precision (%CV) | Not Reported | 2.98 - 3.84[3][4] | 2.9 (at LoQ)[2] |
| Linearity (R²) | >0.99[2] | 0.9989[3][4] | >0.99[2] |
| Limit of Quantification (LOQ) | 3.4 nmol/L[2] | 0.1 µmol/L[3][4] | Not Reported |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
The Critical Role of Internal Standards
The use of a stable isotope-labeled internal standard like this compound is paramount for reliable quantification in mass spectrometry.[5] Internal standards that are chemically analogous to the analyte but have a different mass allow for correction of variability that can be introduced during sample preparation, injection, and ionization.[5][6] This approach significantly enhances the reproducibility and reliability of the analytical method compared to external standardization.[7]
Experimental Workflow and Protocol
The following section outlines a generalized, detailed experimental protocol for the quantification of methionine in a biological matrix (e.g., plasma) using this compound and LC-MS/MS. This protocol is a composite based on methodologies reported in various studies.[1][8]
Experimental Workflow Diagram
Caption: General workflow for methionine quantification.
Detailed Experimental Protocol
1. Materials and Reagents:
-
DL-Methionine (analytical standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid or Ammonium acetate (for mobile phase)
-
Trifluoroacetic acid or Acetone (for protein precipitation)
-
Biological matrix (e.g., human plasma)
2. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of DL-Methionine in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a series of calibration standards by serially diluting the methionine stock solution.
-
Prepare a working internal standard solution of this compound.
3. Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a microcentrifuge tube, add a defined volume of the sample (e.g., 100 µL).
-
Add a precise volume of the this compound working solution to each sample, calibrator, and quality control sample.
-
Vortex mix for a short duration.
-
To precipitate proteins, add a volume of cold precipitating agent (e.g., 3 volumes of acetone or trifluoroacetic acid to a final concentration of 1%).[1][8]
-
Vortex mix thoroughly and incubate at a low temperature (e.g., 4°C or -20°C) for approximately 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column is typically used.[8][9]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.[1][8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is commonly employed to separate methionine from other matrix components.[6]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Methionine: The specific parent and daughter ion masses will be optimized on the instrument.
-
This compound: The parent ion will be m/z +3 compared to unlabeled methionine, with a corresponding shift in the daughter ion if the deuterium atoms are not lost during fragmentation.
-
-
5. Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both methionine and this compound.
-
Calculate the peak area ratio of methionine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling and Metabolic Pathways
The quantification of methionine is often crucial for understanding its role in various metabolic pathways. One of the most significant is its involvement in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.
Caption: The methionine cycle.
This guide provides a framework for the quantification of methionine using this compound as an internal standard. The presented data and protocols, synthesized from various studies, demonstrate that LC-MS/MS methods incorporating stable isotope dilution are robust, accurate, and precise, making them well-suited for demanding research and development applications.
References
- 1. Determination of free methionine in human blood plasma by species-specific isotope dilution HPLC-ICP-MS using 34S-labelled methionine - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iroatech.com [iroatech.com]
- 6. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Equivalence of D- and L-Isomers of METHIONINE-D3 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolic equivalence of D- and L-isomers of methionine, with a specific focus on studies utilizing deuterium-labeled methionine (METHIONINE-D3). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of metabolic pathways and experimental workflows to aid in the design and interpretation of research in this area.
Executive Summary
L-methionine is the biologically active form of the essential amino acid methionine, directly incorporated into proteins and participating in crucial metabolic pathways.[1][2] The D-isomer, a component of synthetically produced DL-methionine, must first be converted to L-methionine to be utilized by the body.[1] This conversion is a key determinant of the metabolic equivalence of the two isomers.
Studies utilizing stable isotope-labeled METHIONINE-D3 have provided direct evidence for the in vivo conversion of D-methionine to L-methionine. Research in rat models demonstrates that this conversion is highly efficient, with over 90% of intravenously administered D-[2H3]methionine being converted to L-[2H3]methionine.[3][4] Bioavailability studies in various animal models, including pigs and broiler chickens, further compare the efficacy of D- and L-methionine, often using nitrogen retention and growth performance as key metrics. While some studies suggest near-equal bioavailability, others indicate a superiority of the L-isomer.
This guide will delve into the quantitative data from these studies, outline the experimental protocols used to generate this data, and provide visual representations of the underlying biological and experimental processes.
Data Presentation: Comparative Metabolic Performance
The following tables summarize quantitative data from key in vivo studies comparing the metabolism and bioavailability of D- and L-methionine.
Table 1: In Vivo Conversion of D-[2H3]Methionine to L-[2H3]Methionine in Rats
| Parameter | D-[2H3]Methionine Administration | L-[2H3]Methionine Administration |
| Peak Plasma Concentration of L-[2H3]Methionine | Rapidly detected | Not applicable |
| Detection of D-[2H3]Methionine in Plasma | Yes | Not detected |
| Fractional Conversion of D- to L-isomer | >90%[3][4] | Not applicable |
Data derived from Hasegawa et al. (2005).[3][4]
Table 2: Bioavailability of D-Methionine Relative to L-Methionine in Nursery Pigs (Nitrogen Balance Studies)
| Response Criterion | Relative Bioavailability of D-Methionine (%) | 95% Confidence Interval | Reference |
| Nitrogen Retention (%) | 101% | 57% - 146% | [3] |
| Urinary Nitrogen Output | 87.6% | Included 100% | [5] |
| Nitrogen Retention (% of Intake) | 89.6% | Included 100% | [5] |
Table 3: Bioefficacy of DL-Methionine vs. L-Methionine on Growth Performance in Broiler Chickens
| Performance Metric | Relative Bioavailability of DL-Methionine (%) | Animal Model | Reference |
| Average Daily Gain | 145.2% (L-Met relative to DL-Met) | Medium-Growing, Yellow-Feathered Chickens | [6] |
| Body Weight Gain | 116.9% (L-Met relative to DL-Met) | Broilers (Pre-starter) | [7] |
| Gain-to-Feed Ratio | 104.0% (L-Met relative to DL-Met) | Broilers (Pre-starter) | [7] |
| Body Weight | 123% (L-Met relative to DL-Met) | Broilers | [1] |
| Feed Conversion Ratio | 91.5% | Broilers | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vivo Conversion of D-[2H3]Methionine to L-[2H3]Methionine in Rats
This protocol is based on the methodology described by Hasegawa et al. (2005).[3][4]
1. Animal Model: Male Sprague-Dawley rats.
2. Isotope Administration:
- A bolus intravenous administration of either D- or L-[2H3]methionine.
3. Blood Sampling:
- Serial blood samples are collected from the jugular vein at predetermined time points post-administration.
4. Plasma Preparation:
- Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
5. Stereoselective GC-MS Analysis:
- Derivatization: Plasma samples are treated to form diastereomeric amide derivatives of the methionine enantiomers. This allows for their separation on a gas chromatograph.
- Gas Chromatography (GC): The derivatized samples are injected into a GC system equipped with a capillary column to separate the D- and L-methionine-d3 derivatives.
- Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) is used to specifically measure the ions corresponding to D- and L-[2H3]methionine.
6. Data Analysis:
- Plasma concentration-time curves are generated for both D- and L-[2H3]methionine.
- The area under the curve (AUC) is calculated for L-[2H3]methionine following the administration of D-[2H3]methionine.
- The total body clearance of L-[2H3]methionine is determined from the data following L-[2H3]methionine administration.
- The fraction of D-[2H3]methionine converted to L-[2H3]methionine is calculated using the AUC and clearance values.
Protocol 2: Nitrogen Balance Study for Methionine Bioavailability in Pigs
This protocol is a generalized procedure based on nitrogen balance studies in pigs.[3][5]
1. Animal Model: Weanling or growing pigs individually housed in metabolism crates that allow for the separate collection of feces and urine.
2. Dietary Treatments:
- A basal diet deficient in methionine but adequate in all other essential amino acids is formulated.
- Several experimental diets are created by supplementing the basal diet with graded levels of either D-methionine or L-methionine.
3. Experimental Design:
- Pigs are randomly assigned to the dietary treatment groups.
- The study consists of an adaptation period (typically 5-7 days) to allow the pigs to acclimate to the diets, followed by a collection period (typically 5 days).
4. Sample Collection:
- During the collection period, total feces and urine are collected daily for each pig.
- Feed intake is meticulously recorded.
5. Sample Analysis:
- The nitrogen content of the feed, feces, and urine is determined using a suitable analytical method (e.g., Kjeldahl method).
6. Data Calculation:
- Nitrogen Intake: Calculated from the feed intake and the nitrogen content of the diet.
- Nitrogen Excretion: The sum of nitrogen in the feces and urine.
- Nitrogen Retention: Calculated as Nitrogen Intake - Nitrogen Excretion.
- Relative Bioavailability: The slope-ratio assay is often used, where the nitrogen retention is regressed against the intake of the supplemental methionine isomer. The ratio of the slopes for D-methionine and L-methionine provides the relative bioavailability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conversion of D-Methionine to L-Methionine for biological utilization.
Caption: Workflow for in vivo assessment of methionine isomer bioavailability.
References
- 1. Effects of DL- and L-methionine supplementation on growth performance, carcass quality and relative bioavailability of methionine in broilers fed maize-soybean-based diets [jafs.com.pl]
- 2. Growth Performance of Broilers as Influenced by Different Levels and Sources of Methionine Plus Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Growth performance of broiler chickens fed diets containing granulated L-methionine compared with DL-methionine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Methionine Oxidation Using Stable Isotope Labeling
For researchers, scientists, and drug development professionals, the accurate quantification of methionine oxidation is critical for understanding protein stability, function, and the effects of oxidative stress. This guide provides a comprehensive comparison of leading stable isotope labeling methods for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide. This post-translational modification can significantly alter a protein's structure, activity, and therapeutic efficacy. A key challenge in quantifying methionine oxidation is the potential for artificial oxidation during sample preparation and analysis. Stable isotope labeling techniques offer a robust solution by differentiating between in vivo and in vitro oxidation.
This guide compares four prominent stable isotope labeling methods:
-
H₂¹⁸O₂ Labeling (Methionine Oxidation by Blocking - MObB)
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
-
Tandem Mass Tags (TMT)
We will delve into the principles of each technique, present their workflows, and provide a comparative analysis of their performance based on published data.
Comparative Analysis of Stable Isotope Labeling Methods
The choice of method for quantifying methionine oxidation depends on several factors, including the sample type, the desired level of multiplexing, and the required quantitative accuracy. The following table summarizes the key features of the compared techniques.
| Feature | H₂¹⁸O₂ Labeling (MObB) | SILAC | iTRAQ | TMT |
| Principle | Chemical labeling of unoxidized methionines with ¹⁸O. | Metabolic incorporation of "heavy" amino acids. | Chemical labeling of peptides with isobaric tags. | Chemical labeling of peptides with isobaric tags. |
| Quantification | MS1 level, ratio of ¹⁶O/¹⁸O labeled peptides. | MS1 level, ratio of light/heavy peptide pairs. | MS2 level, reporter ion intensities. | MS2 level, reporter ion intensities. |
| Multiplexing | Limited (typically 2-plex). | Up to 3-plex (light, medium, heavy). | 4-plex or 8-plex. | Up to 16-plex. |
| Accuracy | High; directly distinguishes in vivo from in vitro oxidation. | High; early mixing of samples reduces experimental error. | Moderate; susceptible to ratio compression. | Moderate; susceptible to ratio compression. |
| Precision | High. | High. | Moderate. | Moderate. |
| Sample Type | Applicable to cell cultures, tissues, and purified proteins. | Primarily for actively dividing cells in culture. | Applicable to a wide range of samples. | Applicable to a wide range of samples. |
| Key Advantage | Directly addresses the issue of artificial oxidation. | High accuracy and precision due to early sample mixing. | High multiplexing capability. | Highest multiplexing capability. |
| Key Disadvantage | Limited multiplexing. | Not suitable for all sample types (e.g., tissues). | Ratio compression can affect accuracy. | Ratio compression can affect accuracy. |
Quantitative Performance Data
The following table presents a summary of reported quantitative performance data for each method. It is important to note that these values are compiled from different studies and do not represent a direct head-to-head comparison.
| Parameter | H₂¹⁸O₂ Labeling (MObB) | SILAC | iTRAQ | TMT |
| Reported Precision (CV) | <15%[1] | <20%[2][3] | Variable, can be >20%[4] | Similar to iTRAQ[5] |
| Reported Accuracy | High, linear response across known oxidation levels[6] | High, ratios close to expected values[2][3] | Prone to ratio compression, underestimation of large fold changes[7] | Prone to ratio compression[5][8] |
| Lower Limit of Quantification | Can quantify low levels of oxidation (<5%)[1] | Dependent on instrument sensitivity. | Dependent on instrument sensitivity and sample complexity. | Dependent on instrument sensitivity and sample complexity. |
Experimental Workflows and Methodologies
Understanding the experimental workflow is crucial for selecting and implementing a method. Below are diagrams and detailed protocols for each technique.
H₂¹⁸O₂ Labeling (Methionine Oxidation by Blocking - MObB)
This method is designed to specifically address the issue of artifactual methionine oxidation during sample preparation.[9][10]
Experimental Protocol:
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Forced Oxidation: Immediately after lysis, add H₂¹⁸O₂ to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature to oxidize all unoxidized methionine residues.[10]
-
Quenching: Quench the reaction by adding catalase.
-
Protein Digestion: Proceed with a standard protein digestion protocol, such as in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the extent of in vivo methionine oxidation by calculating the ratio of the peak areas of the ¹⁶O-containing (in vivo oxidized) and ¹⁸O-containing (in vitro oxidized) peptide isotopologues.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach that provides high accuracy and precision.[2][3]
Experimental Protocol:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine), and the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine) for at least five cell divisions to ensure complete incorporation.
-
Experimental Treatment: Apply the experimental conditions (e.g., oxidative stress) to one or both cell populations.
-
Cell Harvesting and Mixing: Harvest the cells and mix the "light" and "heavy" populations in a 1:1 ratio.
-
Lysis and Digestion: Lyse the mixed cell population and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify peptide pairs with a specific mass difference corresponding to the heavy isotope label. The ratio of the peak areas of the "light" and "heavy" forms of a peptide containing an oxidized methionine reflects the relative change in oxidation at that site between the two conditions.
iTRAQ and TMT
iTRAQ and TMT are isobaric tagging methods that allow for multiplexed analysis.[5][7][8]
Experimental Protocol:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using an enzyme such as trypsin.
-
Isobaric Tagging: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's protocol. These tags are amine-reactive and will label the N-terminus and lysine residues of peptides.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional): For complex samples, fractionation of the peptide mixture by techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography can improve proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single precursor ion. Upon fragmentation in the MS2 scan, the reporter ions are released, and their intensities are used for quantification.
-
Data Analysis: The relative abundance of a peptide (and thus the level of methionine oxidation on that peptide) across the different samples is determined by the relative intensities of the corresponding reporter ions.
Concluding Remarks
The quantification of methionine oxidation is a complex but essential aspect of proteomics research. Stable isotope labeling methods provide powerful tools to achieve accurate and reliable results. The H₂¹⁸O₂ labeling method is particularly well-suited for studies where the primary concern is differentiating between in vivo and artifactual oxidation. SILAC offers the highest accuracy and precision for cell culture-based experiments. For studies requiring high-throughput analysis of multiple samples, iTRAQ and TMT are the methods of choice, although researchers should be mindful of the potential for ratio compression. The selection of the most appropriate method will ultimately depend on the specific research question, sample availability, and instrumentation. This guide provides the foundational knowledge to make an informed decision and to design and execute robust experiments for the quantification of methionine oxidation.
References
- 1. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Peptide Modifications on iTRAQ Quantitation Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iTRAQ/TMT-Based PTM Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. [Recent advance in high accuracy iTRAQ for quantitative proteomics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DL-Methionine-D3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of DL-Methionine-D3, a deuterated form of the essential amino acid methionine.
Understanding the Compound and Associated Hazards
DL-Methionine, in its non-deuterated form, is generally considered non-hazardous according to GHS classifications.[1][2] However, as with all laboratory chemicals, it should be handled with caution.[1] The primary hazards are associated with its combustion, as it is a combustible solid that may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx), when heated to decomposition.[1][3][4][5] It is also incompatible with strong oxidizing agents.[1][4]
While this compound shares the chemical properties of its non-labeled counterpart, the presence of deuterium isotopes does not significantly alter its immediate chemical hazards for disposal purposes in a laboratory setting. Regulations concerning deuterium often pertain to bulk quantities of deuterium gas (D₂) or heavy water (D₂O) due to their application in the nuclear industry.[6][7] For small quantities of deuterated organic compounds used in research, standard chemical waste procedures should be followed.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles.[8]
-
Hand Protection: Use nitrile or latex gloves.[8]
-
Respiratory Protection: If there is a risk of generating dust, use a dust mask or work in a ventilated area.[3][8]
-
Protective Clothing: A standard laboratory coat is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program. Do not discharge it into drains or rivers.[3][9]
-
Consult Local Regulations: Always review your institution's specific chemical hygiene plan and local hazardous waste regulations before proceeding.[1] These guidelines are the primary source for compliance.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated tips), in a designated and compatible waste container.[10] The container must be in good condition, not leaking, and have a properly fitting cap.[11]
-
For solid waste, a clearly labeled, sealable bag or a wide-mouth solid waste container is appropriate.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents fully: "this compound" and list any other chemical constituents if it is a mixture.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[10] Do not attempt to dispose of the chemical through regular trash.
-
In the event of a small spill, it can be swept up mechanically, placed into a suitable, closed container for disposal, and the area should be ventilated.[1][5][12]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of DL-Methionine relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₅H₈D₃NO₂S | [13] |
| Appearance | White crystalline powder | [1][8] |
| Molecular Weight | 152.23 g/mol | [13] |
| Melting Point | 270 - 273 °C (decomposes) | [4][5] |
| Solubility | Soluble in water | [1][8] |
| Incompatibilities | Strong oxidizing agents | [1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. dl-Methionine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. valudor.com [valudor.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0919 - DL-METHIONINE [inchem.org]
- 6. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
- 7. nrc.gov [nrc.gov]
- 8. chemiis.com [chemiis.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. L-Methionine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-431-1 [isotope.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
